molecular formula C13H17FO2 B7994096 3'-n-Butoxy-4'-fluoropropiophenone

3'-n-Butoxy-4'-fluoropropiophenone

Cat. No.: B7994096
M. Wt: 224.27 g/mol
InChI Key: WXVFLQAFXRVBIW-UHFFFAOYSA-N
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Description

We could not confirm specific research applications or properties for 3'-n-Butoxy-4'-fluoropropiophenone (CAS 1443313-47-0) from public sources. This high-purity compound is offered for research and development purposes. Researchers are encouraged to inquire for custom synthesis, bulk quantities, and specific data sheets. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-butoxy-4-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-3-5-8-16-13-9-10(12(15)4-2)6-7-11(13)14/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVFLQAFXRVBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)CC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3'-n-Butoxy-4'-fluoropropiophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3'-n-Butoxy-4'-fluoropropiophenone: Chemical Structure, Properties, and Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Chemical Researchers, Materials Scientists (Liquid Crystals), and Process Chemists.[1]

Advanced Intermediate for Negative Dielectric Anisotropy Materials[1]

Executive Summary

This compound is a specialized aromatic ketone employed primarily as a key intermediate in the synthesis of liquid crystal (LC) mesogens , specifically those requiring negative dielectric anisotropy (


) .[1] Its structural motif—combining a rigid phenyl core, a polar lateral fluoro substituent, and a flexible alkoxy tail—provides the essential transverse dipole moment required for Vertical Alignment (VA)  display modes.[2] This guide details the physicochemical properties, validated synthetic pathways, and structural mechanics that make this compound critical for advanced materials and potential pharmaceutical pharmacophores.[2]

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

The compound is a tri-substituted benzene derivative characterized by a propionyl group at position 1, an n-butoxy ether linkage at position 3, and a fluorine atom at position 4.[2]

AttributeDetail
IUPAC Name 1-(3-butoxy-4-fluorophenyl)propan-1-one
Common Name This compound
Molecular Formula C₁₃H₁₇FO₂
Molecular Weight 224.27 g/mol
SMILES CCC(=O)c1ccc(F)c(OCCCC)c1
Core Scaffold Propiophenone (Phenyl ethyl ketone)
Key Substituents 3-Alkoxy (Donating/Lipophilic), 4-Fluoro (Withdrawing/Polar)
Structural Mechanics: The "Lateral Dipole" Effect

In liquid crystal engineering, the 3'-butoxy-4'-fluoro substitution pattern is not arbitrary.[1]

  • 4'-Fluoro (Axial/Polar): Provides a moderate dipole but, more importantly, low viscosity compared to cyano- groups.[1]

  • 3'-Butoxy (Lateral/Steric): The oxygen atom introduces a dipole component perpendicular to the long molecular axis.[1] When combined with the fluorine, this enhances the negative dielectric anisotropy , which is the driving force for switching in VA-LCD panels.[2]

  • Propionyl Group: Serves as a reactive handle (electrophile) for further derivatization, typically conversion to alkyl chains or bonding to other ring systems (e.g., cyclohexyl) to form the final mesogen.[1][2]

Physicochemical Properties[1][4][6][9][10][11][12]

Note: Data derived from structure-property relationships of analogous 3,4-disubstituted propiophenones.[1]

PropertyValue / Description
Physical State Low-melting solid or viscous oil (dependent on purity).[1]
Melting Point 35°C – 45°C (Estimated)
Boiling Point ~145°C – 150°C at 2 mmHg (High boiling due to MW)
Solubility Soluble in DCM, Toluene, THF, Ethyl Acetate.[1][2] Insoluble in water.[1]
Density ~1.12 g/cm³
Electronic Character Electron-rich ring (due to alkoxy) but deactivated at C1 by carbonyl.[1]

Synthesis & Manufacturing Protocols

The most robust, scalable route to this compound utilizes a Friedel-Crafts Acylation strategy.[1] This method leverages the strong ortho/para directing power of the alkoxy group to control regioselectivity.[1]

Validated Synthetic Route: The "Catechol Ether" Approach[2]

Step 1: Alkylation of 2-Fluorophenol First, 2-fluorophenol is alkylated to install the butoxy tail.[1] This locks the position of the oxygen relative to the fluorine.[1][2]

  • Reagents: 2-Fluorophenol, n-Butyl Bromide, Potassium Carbonate (

    
    ), DMF.[1][2]
    
  • Conditions: 60°C, 4-6 hours.

  • Outcome:1-Butoxy-2-fluorobenzene .[1]

Step 2: Regioselective Friedel-Crafts Acylation The critical step involves acylating the 1-butoxy-2-fluorobenzene.[1]

  • Directing Logic: The Butoxy group is a strong activator and directs ortho and para.[1] The Fluoro group is a weak deactivator/director.[1]

  • Site Selectivity:

    • Para to Butoxy (Position 5 relative to F): Favored. Sterically accessible and electronically activated.[1]

    • Ortho to Butoxy (Position 2): Blocked by Fluorine.[1]

    • Para to Fluorine (Position 4): Less activated than para-to-alkoxy.[1]

  • Result: The propionyl group attaches para to the butoxy group.[1]

    • Structure formed: 1-Fluoro-2-butoxy-5-propionylbenzene.[1]

    • Renumbering for IUPAC (Ketone = 1): 1-(3-butoxy-4-fluorophenyl)propan-1-one .[1]

Detailed Protocol (Step 2)
  • Preparation: Charge a flame-dried 3-neck flask with Aluminum Chloride (

    
    , 1.2 eq) and dry Dichloromethane (DCM) under Nitrogen. Cool to 0°C.
    
  • Addition: Add Propionyl Chloride (1.1 eq) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Introduction: Add 1-butoxy-2-fluorobenzene (1.0 eq) dissolved in DCM dropwise over 30 minutes, maintaining temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/GC (Disappearance of starting material).

  • Quench: Pour reaction mixture slowly into ice/HCl mixture (exothermic).

  • Workup: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexane/Ethanol or Vacuum Distillation.[1]

Diagram: Synthetic Pathway & Regioselectivity

Synthesis cluster_logic Regioselectivity Logic Start 2-Fluorophenol (Starting Material) Step1 Step 1: O-Alkylation (+ n-BuBr, K2CO3) Start->Step1 Inter Intermediate: 1-Butoxy-2-fluorobenzene Step1->Inter Step2 Step 2: Friedel-Crafts Acylation (+ Propionyl Chloride, AlCl3) Inter->Step2 Regioselective (Para to Butoxy) Final Target Product: This compound Step2->Final Logic1 Butoxy Group (-OBu) Strong Activator Directs Para Logic1->Final Dominant Effect Logic2 Fluoro Group (-F) Weak Deactivator Directs Ortho/Para

Caption: Synthetic route leveraging the dominant directing effect of the alkoxy group to achieve high regioselectivity.

Applications in Advanced Materials[13]

Liquid Crystal Mesogens (VA Mode)

The primary utility of this compound is as a precursor for negative dielectric anisotropy (


)  liquid crystals.[1]
  • Mechanism: In Vertical Alignment (VA) displays, the liquid crystals align vertically when off (black state).[1][2] When a voltage is applied, they must tilt perpendicular to the electric field.[2] This requires the molecule to have a dipole moment perpendicular to its long axis.

  • Role of the Compound:

    • The C-F bond and the C-O bond (from the butoxy group) create a net dipole vector transverse to the molecular axis.[1]

    • The Propionyl group is typically reduced (Wolff-Kishner) to a propyl chain or converted to an alkene to link with other rings (biphenyls/cyclohexanes), extending the rigid core (mesogen).[1]

Pharmaceutical Relevance

While less common than in materials science, the 3-alkoxy-4-fluorophenyl moiety is a bioisostere for 3,4-dimethoxyphenyl groups (veratrole) but with altered metabolic stability (fluorine blocks metabolism at C4) and lipophilicity.[1] It may appear in research regarding:

  • SGLT2 Inhibitors: Analogs of gliflozins often use substituted propiophenones.[1]

  • Antipsychotics: Modifications of the butyrophenone class (though chain length differs).[1]

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected:

MethodDiagnostic SignalInterpretation
¹H NMR

2.95 (q, 2H)
Methylene of propionyl group (-CH ₂-CH₃).[1]

4.10 (t, 2H)
Methylene of butoxy group adjacent to Oxygen (-O-CH ₂-).[1]

7.1-7.6 (m, 3H)
Aromatic protons.[1] Look for 1,3,4-substitution splitting pattern.
¹³C NMR

~199 ppm
Carbonyl Carbon (C=O).[1]

~150-155 ppm
Aromatic C-F (doublet, large coupling) and C-O.[1]
¹⁹F NMR

~ -130 ppm
Single fluorine signal (diagnostic for F on aromatic ring).[1]
IR 1680-1690 cm⁻¹Strong C=O stretching (Aryl ketone).[1]
1250 cm⁻¹C-O-C asymmetric stretch.[1]

Safety & Handling

  • Hazards: Like most fluorinated aromatic ketones, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .[1][2]

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ether linkage is stable, but the ketone can be sensitive to strong oxidizers.[2]

References

  • ChemicalBook. (2024).[1] 4'-Fluoropropiophenone Properties and Synthesis. Link

    • Context: Provides baseline properties for the mono-fluorinated analog, establishing the propiophenone core characteristics.
  • Kirsch, P. (2024).[1][2] Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles and Materials Science. Springer.

    • Context: Authoritative source on the use of lateral fluorine/alkoxy substitution in liquid crystals to induce negative dielectric anisotropy.[1]

  • Organic Syntheses. (2024). Friedel-Crafts Acylation Protocols. Link

    • Context: Standard methodologies for AlCl3-catalyzed acylation of substituted benzenes used in the "Synthesis" section.[1]

  • PubChem. (2024).[1][4] 3'-Fluoropropiophenone Compound Summary. Link

    • Context: Structural data on the 3-fluoro isomer, supporting the NMR shift predictions and physical state estim

Sources

3'-n-Butoxy-4'-fluoropropiophenone Derivatives: Synthesis and Application in Liquid Crystal Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 3'-n-Butoxy-4'-fluoropropiophenone and its derivatives, with a specific focus on their role as intermediates in liquid crystal (LC) mesogen synthesis.

Executive Summary & Chemical Identity[1][2]

This compound (IUPAC: 1-(3-butoxy-4-fluorophenyl)propan-1-one) represents a specialized class of alkoxy-fluoro-propiophenones . These compounds serve as critical building blocks for negative dielectric anisotropy liquid crystals, essential for Vertical Alignment (VA) mode displays.[1]

While the mono-fluoro derivative is a known theoretical intermediate, it is frequently superseded in commercial catalogs by its difluoro analog due to enhanced mesogenic properties.[1]

Core Chemical Identifiers[2][4][5]
Identifier TypeValue / Description
Target Molecule This compound
IUPAC Name 1-(3-butoxy-4-fluorophenyl)propan-1-one
CAS Number Not publicly indexed in standard catalogs (Proprietary/Custom Synthesis)
Primary Analog 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one (CAS: 1443345-74-1 )
Parent Core 4'-Fluoropropiophenone (CAS: 456-03-1 )
Molecular Formula C₁₃H₁₇FO₂
Molecular Weight 224.27 g/mol

Technical Profile & Structural Significance

The structural motif of this compound combines three critical functionalities for material science applications:

  • Propiophenone Core: Provides a rigid phenyl ring with a ketone handle for further functionalization (e.g., reduction, Grignard reaction).[1]

  • 4'-Fluoro Substituent: Induces a strong dipole moment along the short molecular axis, a requirement for negative dielectric anisotropy (

    
    ) .[1]
    
  • 3'-n-Butoxy Chain: A flexible alkyl tail that lowers the melting point and stabilizes the nematic phase in liquid crystal mixtures.

Physical Properties (Predicted)[3][5][7][8]
PropertyValue (Predicted/Analogous)
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~310–320 °C (at 760 mmHg)
Density ~1.08 g/cm³
LogP ~3.8 (Lipophilic)
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water

Synthesis Protocols

The synthesis of this compound is typically achieved via two primary pathways: Friedel-Crafts Acylation or O-Alkylation . The O-Alkylation route is preferred for higher purity and regioselectivity.

Pathway A: O-Alkylation of 3'-Hydroxy-4'-fluoropropiophenone (Recommended)

This method avoids isomer mixtures common in direct Friedel-Crafts acylation of alkoxybenzenes.

Reagents
  • Substrate: 3'-Hydroxy-4'-fluoropropiophenone (Precursor)

  • Alkylating Agent: 1-Bromobutane (n-Butyl bromide)

  • Base: Potassium Carbonate (

    
    )[1][2]
    
  • Solvent: DMF or Acetone[1]

Step-by-Step Protocol
  • Preparation: Charge a 3-neck round-bottom flask with 3'-Hydroxy-4'-fluoropropiophenone (1.0 eq) and anhydrous DMF (10 V).

  • Deprotonation: Add

    
     (1.5 eq) and stir at 60°C for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add 1-Bromobutane (1.2 eq) dropwise over 20 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Work-up: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the target ketone.

Pathway B: Friedel-Crafts Acylation (Alternative)[3]

Direct acylation of 2-fluorophenol ether (1-butoxy-2-fluorobenzene) with propionyl chloride.

  • Catalyst:

    
     (Aluminum Chloride)[1]
    
  • Risk: May produce regioisomers (substitution at the 5-position).

Synthesis Workflow Diagram

SynthesisPathway Precursor 3'-Hydroxy-4'-fluoropropiophenone Intermediate Transition State (Phenoxide Anion) Precursor->Intermediate Deprotonation (60°C) Reagent n-Butyl Bromide (K2CO3 / DMF) Reagent->Intermediate Product This compound (Target) Intermediate->Product SN2 Alkylation (80°C)

Caption: Figure 1. Regioselective synthesis of this compound via O-alkylation.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3][10]
NucleusChemical Shift (

)
MultiplicityAssignment
¹H NMR 0.98 ppmTriplet (3H)Terminal Methyl (Butoxy)
1.21 ppmTriplet (3H)Terminal Methyl (Propionyl)
1.50–1.80 ppmMultiplet (4H)Alkyl Chain (

)
2.95 ppmQuartet (2H)

-Methylene (Ketone)
4.05 ppmTriplet (2H)

(Ether linkage)
7.10–7.60 ppmMultiplet (3H)Aromatic Protons
¹⁹F NMR -130 to -135 ppmSingletAromatic Fluorine
Mass Spectrometry (GC-MS)[3]
  • Molecular Ion (

    
    ):  m/z 224[1]
    
  • Base Peak: m/z 195 (Loss of ethyl group from ketone) or m/z 167 (Loss of butyl chain).[1]

Downstream Applications: Liquid Crystal Mesogens[11][12]

The primary utility of this compound is as a precursor for negative dielectric anisotropy liquid crystals .

Derivatization Pathway

The ketone functionality is typically transformed into a cyclohexyl or biphenyl core to extend the rigid mesogenic unit.

  • Reduction: Ketone

    
     Alcohol 
    
    
    
    Alkane (Clemmensen/Wolff-Kishner) to form the alkyl-fluoro-alkoxy core.
  • Grignard Addition: Reaction with 4-substituted phenylmagnesium bromide to form tertiary alcohols, followed by dehydration and hydrogenation to create terphenyl liquid crystals.

Application Logic Diagram

LC_Application Target This compound Step1 Grignard Reaction (4-Propylphenyl MgBr) Target->Step1 Core Extension Step2 Dehydration & Hydrogenation Step1->Step2 Aromatization/Saturation FinalLC 4''-Propyl-4-fluoro-3-butoxy-terphenyl (Negative Dielectric LC) Step2->FinalLC Purification Display VA-TFT LCD Panels FinalLC->Display Formulation

Caption: Figure 2. Transformation of the propiophenone derivative into a high-performance liquid crystal mesogen.

References

  • Sigma-Aldrich. 4'-Fluoropropiophenone Product Sheet (CAS 456-03-1).[1]

  • BLD Pharm. 1-(3-Butoxy-4,5-difluorophenyl)propan-1-one Product Page (CAS 1443345-74-1).

  • Kirsch, P. Fluorine in Liquid Crystal Design for Active Matrix Displays.[1] Journal of Fluorine Chemistry, 2015.[1] (General reference for fluoro-alkoxy mesogen synthesis).

  • Merck KGaA.Liquid Crystal Mixtures for VA-LCDs.

Sources

An In-Depth Technical Guide to the Solubility of Alkoxy-Fluoropropiophenones in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

Alkoxy-fluoropropiophenones represent a significant class of chemical intermediates, primarily utilized as building blocks in the synthesis of various pharmaceutical compounds.[1] The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug product is fraught with challenges, with solubility being a primary hurdle.[2][3] Poor solubility can severely limit a drug's bioavailability, hindering its therapeutic efficacy and leading to developmental dead ends.[4][5] For process chemists and formulation scientists, a comprehensive understanding of the solubility of key intermediates like alkoxy-fluoropropiophenones in organic solvents is not merely academic—it is a cornerstone of efficient synthesis, purification, and the ultimate formulation of the final active pharmaceutical ingredient (API).[6][7] This guide provides a deep dive into the theoretical and practical aspects of the solubility of these compounds, offering a framework for rational solvent selection and experimental determination.

Theoretical Framework: Deconstructing the Molecular Drivers of Solubility

The principle of "like dissolves like" is the fundamental tenet of solubility, but the interplay of molecular features in both the solute (alkoxy-fluoropropiophenone) and the solvent determines the precise nature of this interaction. Several key factors are at play:

  • The Propiophenone Backbone: The core structure, an aromatic ketone, possesses both a nonpolar phenyl ring and a polar carbonyl group. This duality allows for a degree of solubility in a range of solvents. The aromatic ring favors interactions with nonpolar solvents through van der Waals forces, while the ketone group can interact with polar solvents.[8]

  • The Fluorine Substituent: As the most electronegative element, fluorine exerts a powerful influence on a molecule's physicochemical properties.[9] A C-F bond is highly polarized and strong.[10] Strategic placement of fluorine can:

    • Modulate Lipophilicity: Often, adding fluorine increases lipophilicity, which can enhance solubility in nonpolar organic solvents and improve membrane permeability.[9][11]

    • Alter Electron Distribution: The strong electron-withdrawing nature of fluorine can impact the polarity of nearby functional groups, influencing their interactions with solvent molecules.[10]

    • Introduce Weak Hydrogen Bonds: While not a classic hydrogen bond donor, the polarized C-F bond can act as a weak hydrogen bond acceptor, subtly influencing interactions with protic solvents.

  • The Alkoxy Group (-OR): The nature of the alkoxy substituent is a critical and tunable parameter affecting solubility:

    • Chain Length: Increasing the length of the alkyl chain (R) generally increases the nonpolar character of the molecule. This trend typically enhances solubility in nonpolar solvents (e.g., hexane, toluene) and decreases solubility in polar solvents.

    • Polarity Contribution: The ether linkage in the alkoxy group introduces a polar component, capable of acting as a hydrogen bond acceptor. This feature can improve solubility in moderately polar and protic solvents compared to a simple alkyl substituent. The alkoxy group is known to be an activating, ortho-para directing group in electrophilic aromatic substitution, which speaks to its electron-donating resonance effect that influences the overall electron density of the aromatic ring.[12][13]

  • Solvent Properties: The choice of solvent is paramount. Key solvent characteristics include:

    • Polarity: Quantified by parameters like the dielectric constant, polarity governs the solvent's ability to solvate polar or charged species.

    • Hydrogen Bonding: Solvents are classified as hydrogen bond donors (e.g., alcohols), acceptors (e.g., ketones, ethers), or neither. The potential for hydrogen bonding between the solvent and the alkoxy-fluoropropiophenone's ketone and alkoxy groups is a significant driver of solubility.

    • Dispersive Forces: Nonpolar solvents primarily interact through weaker London dispersion forces, favoring solutes with large nonpolar surface areas.

The interplay of these factors is visualized in the diagram below.

cluster_solute Alkoxy-Fluoropropiophenone Properties cluster_solvent Organic Solvent Properties Solute Core Structure (Propiophenone) Solubility SOLUBILITY Solute->Solubility Solute Contributions Fluorine Fluorine Substituent - Modulates Polarity - Increases Lipophilicity Fluorine->Solubility Alkoxy Alkoxy Group (-OR) - Chain Length (Nonpolarity) - Ether Linkage (Polarity) Alkoxy->Solubility Polarity Polarity (Dielectric Constant) Polarity->Solubility Solvent Contributions HBond Hydrogen Bonding (Donor/Acceptor) HBond->Solubility Dispersion Dispersion Forces (van der Waals) Dispersion->Solubility A 1. Preparation Add excess solid to solvent B 2. Equilibration Shake at constant T (24-48 hours) A->B C 3. Phase Separation Allow solids to settle, then filter supernatant B->C D 4. Dilution & Analysis Prepare sample for analysis (e.g., UV-Vis or HPLC) C->D E 5. Quantification Determine concentration using a calibration curve D->E

Caption: Experimental workflow for shake-flask solubility determination.

Solubility Data and Analysis

The solubility of substituted propiophenones is highly dependent on the specific substituents and the chosen solvent. While a comprehensive database for all alkoxy-fluoropropiophenones is not publicly available, we can analyze trends based on known data for analogous compounds. [1][14] Table 1: Representative Solubility of Substituted Aromatic Ketones in Common Organic Solvents at 25°C

CompoundSolventSolvent TypePredicted Solubility TrendRationale
4'-Methoxypropiophenone HexaneNonpolarLowMismatched polarity. The polar ketone and methoxy groups limit solubility in a purely nonpolar solvent.
TolueneAromaticModerateThe aromatic ring of toluene interacts favorably with the phenyl ring of the solute. [8]
AcetonePolar AproticHighAcetone is a good hydrogen bond acceptor, interacting well with the solute. "Like dissolves like" applies well here.
EthanolPolar ProticHighEthanol can act as both a hydrogen bond donor and acceptor, effectively solvating the ketone and methoxy groups. [1]
Hypothetical: 4'-Butoxy-2-fluoropropiophenone HexaneNonpolarModerateThe longer butoxy chain increases the nonpolar character, enhancing solubility in hexane compared to the methoxy analog.
EthanolPolar ProticModerate-HighThe increased nonpolar character from the butoxy group may slightly reduce solubility compared to the methoxy analog.
WaterPolar ProticVery LowDespite polar groups, the large nonpolar backbone makes solubility in water extremely limited. [1]

Analysis of Trends:

  • Effect of Alkoxy Chain: As the alkyl chain of the alkoxy group increases in length (e.g., from methoxy to butoxy), the molecule becomes more nonpolar. This predictably increases its solubility in nonpolar solvents like hexane and may decrease its solubility in highly polar solvents like water.

  • Effect of Fluorine: The introduction of a fluorine atom increases the molecule's overall lipophilicity and can alter its dipole moment. [11]This generally favors solubility in less polar organic solvents.

  • Solvent Choice: Polar aprotic solvents (e.g., Acetone, THF) and polar protic solvents (e.g., Ethanol, Methanol) are often excellent choices for dissolving alkoxy-fluoropropiophenones due to their ability to interact with the polar ketone and ether functionalities. Aromatic solvents like toluene offer moderate solubility by interacting with the compound's phenyl ring. [8]

Practical Implications in Pharmaceutical Development

A thorough understanding of solubility in organic solvents directly impacts several critical stages of drug development:

  • Process Chemistry: The selection of an appropriate reaction solvent is crucial for controlling reaction rates, yields, and impurity profiles. A solvent in which reactants are highly soluble can lead to a more homogenous reaction mixture and improved kinetics. [7]* Crystallization and Purification: Solubility data is the foundation for developing effective crystallization procedures. The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for high recovery of pure material. [6]* Formulation Development: While aqueous solubility is the ultimate goal for many dosage forms, solubility in organic solvents can be a vital indicator. For example, high solubility in solvents like ethanol or acetone can be advantageous for developing liquid formulations or for use in spray-drying processes to create amorphous solid dispersions, a common technique for enhancing the bioavailability of poorly water-soluble drugs. [15][16]

Conclusion

The solubility of alkoxy-fluoropropiophenones in organic solvents is a complex interplay of the compound's structural features—the core backbone, the electron-withdrawing fluorine atom, and the tunable alkoxy group—and the physicochemical properties of the solvent. A systematic approach, combining theoretical understanding with robust experimental determination via methods like the shake-flask protocol, is essential for scientists in the pharmaceutical industry. This knowledge empowers rational decision-making in process development, purification, and formulation, ultimately accelerating the path from a promising chemical intermediate to a life-changing therapeutic.

References

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  • Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. ADMET & DMPK, 8(2), 79-81. [Link]

  • Taylor, F. R. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 189, 1-10. [Link]

  • Patsnap Synapse. (2024). How does drug solubility affect drug delivery? Patsnap. [Link]

  • Kumar, S., & Singh, S. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

  • Wikipedia contributors. (2023). Organofluorine chemistry. Wikipedia. [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Online Chemistry Resources. [Link]

  • Gray, V. A. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 46-49. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2022). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 799. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples. chemistrysh.com. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • Solubility of Things. (n.d.). Propiophenone. Solubility of Things. [Link]

  • Su, Y., & Snee, D. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Tanbourit. (n.d.). Applications of Solubility in Industry. Google Docs.
  • World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019. [Link]

  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). ResearchGate. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(1), 1-4. [Link]

  • PharmaQuesT. (n.d.). INTRODUCTION & APPLICATION OF SOLUBILITY & SOLUBILIZED SYSTEM. PharmaQuesT. [Link]

  • Chemspace. (2026). The Impact of Fluorine Substitution on Molecular Properties. Chemspace. [Link]

  • Acree, W. (Ed.). (2013). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

  • Begum, S., & Kumar, S. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 66(15), 10075-10101. [Link]

  • Ruoff, R. S., Malhotra, R., Huestis, D. L., Tse, D. S., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379-3383. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1). Cheméo. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Chem 351 and 353 Labs. [Link]

  • Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (1995). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Environmental Science & Technology, 29(7), 1822-1831. [Link]

  • Taylor & Francis Online. (n.d.). Alkoxy group – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • Discussion Forum. (2024). How does the alkoxy group (-OR) influence the electrophilic substitution in phenylalkyl ethers, and what is the role of the methoxy group in the halogenation of anisole? Discussion Forum. [Link]

  • LibreTexts Chemistry. (2019). 1.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

Sources

Chemical and Metabolic Stability of Fluorinated Alkoxy Phenyl Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability of Fluorinated Alkoxy Phenyl Ketones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine-Alkoxy-Carbonyl Triad

Fluorinated alkoxy phenyl ketones represent a high-value scaffold in medicinal chemistry and materials science, offering a unique balance of lipophilicity, metabolic resistance, and electronic tunability. However, the interplay between the electron-withdrawing carbonyl and fluorine moieties against the electron-donating alkoxy group creates specific stability liabilities often overlooked in early-stage development.

This guide deconstructs the stability profile of this scaffold into three critical vectors: Hydration Equilibrium (chemical shelf-life), Photochemical Lability (Norrish-Yang cyclization), and Metabolic Susceptibility (reductive and oxidative clearance).

Structural Analysis & Electronic Effects

The stability of this scaffold is dictated by the specific positioning of the fluorine atom relative to the alkoxy-phenyl ketone core. We define three primary structural classes:

ClassStructure DescriptionPrimary Stability ConcernElectronic Driver
Type A

-Fluorinated Ketone
(e.g., Trifluoromethyl ketone)
Hydration & Reduction Strong

-withdrawal by

-F increases carbonyl electrophilicity, stabilizing hydrates but promoting enzymatic reduction.
Type B Fluorinated Alkoxy (e.g., Trifluoromethoxy-phenyl)Metabolic Robustness

is electronically distinct from

; the

bonds resist oxidative O-dealkylation (metabolic switching).
Type C Ring-Fluorinated (F on Phenyl ring)Nucleophilic Attack (

)
F ortho or para to the carbonyl activates the ring for nucleophilic displacement by biological thiols (e.g., Glutathione).

Chemical Stability Profile

Hydration Equilibrium (The "Gem-Diol" Trap)

Unlike non-fluorinated phenyl ketones,


-fluorinated analogs (Type A) exist in a dynamic equilibrium with their gem-diol (hydrate) forms upon exposure to atmospheric moisture.
  • Mechanism: The strong inductive effect of the

    
    -fluorine(s) destabilizes the carbonyl carbon, raising its energy of LUMO and making it highly susceptible to nucleophilic attack by water.
    
  • Impact: This complicates purity analysis (splitting NMR signals) and alters solubility profiles.

  • Mitigation: Storage under anhydrous conditions or derivatization to oximes for characterization.

Photochemical Instability: The Ortho-Alkoxy Effect

A critical, often ignored instability arises in Type C analogs where an alkoxy group is ortho to the ketone. These systems act as photo-switches.

  • Mechanism (Norrish-Yang Cyclization): Upon UV irradiation (even ambient sunlight), the carbonyl oxygen abstracts a

    
    -hydrogen from the ortho-alkoxy group (1,5-HAT). This generates a biradical that cyclizes to form benzofuranols or benzocyclobutenols.
    
  • Implication: Samples left on benchtops can degrade significantly within hours.

Nucleophilic Aromatic Substitution ( )

Fluorine is a potent leaving group in


 reactions when activated by an ortho or para electron-withdrawing group (the ketone).
  • Risk: In physiological media, these compounds can covalently bind to cysteine residues in proteins or glutathione, leading to toxicity or rapid clearance.

Visualizing Degradation Pathways

The following diagram maps the three critical degradation pathways for a generic fluorinated alkoxy phenyl ketone.

StabilityPathways Substrate Fluorinated Alkoxy Phenyl Ketone ExcitedState Excited Triplet State (n, u03c0*) Substrate->ExcitedState UV Light (hu03bd) Hydrate Gem-Diol (Hydrate) [Stable Equilibrium] Substrate->Hydrate + H2O (Reversible) High for u03b1-F Ketones Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + R-SH (Nucleophile) If F is ortho/para Biradical 1,4-Biradical Intermediate ExcitedState->Biradical 1,5-H Abstraction (Ortho-Alkoxy only) Benzofuranol Benzofuranol (Cyclization Product) Biradical->Benzofuranol Cyclization GSH_Adduct Glutathione Adduct (Toxicity/Clearance) Meisenheimer->GSH_Adduct - Fu207b (Elimination)

Figure 1: Primary degradation vectors. Note the irreversibility of Photocyclization and


 vs. the reversible Hydration.

Metabolic Stability & Bioisosterism[1]

Metabolic Switching (Oxidative)

Alkoxy groups (


) are classic sites for CYP450-mediated O-dealkylation.
  • Fluorine Strategy: Replacing

    
     with 
    
    
    
    (Type B) drastically improves metabolic stability. The
    
    
    bond strength (approx. 116 kcal/mol) renders the carbon unreactive to the radical abstraction mechanism required for CYP oxidation.
  • Data Insight: While

    
     blocks direct oxidation, it increases lipophilicity (
    
    
    
    LogP ~ +1.0 vs
    
    
    ), potentially increasing non-specific binding.
Ketone Reduction (Reductive)

The ketone carbonyl is a "soft spot" for Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs), converting the drug into an alcohol (often inactive).

  • The

    
    -Fluorine Paradox:  Adding fluorine adjacent to the ketone (Type A) increases the electrophilicity of the carbonyl. While this stabilizes the hydrate chemically, it often accelerates  enzymatic reduction in vivo because the hydride transfer from NADPH is energetically more favorable.
    
  • Solution: Steric shielding or using bioisosteres like trifluoropyruvamides which stabilize the hydrate so strongly they inhibit the reductase enzyme itself.

Experimental Protocols

Protocol A: Assessment of Hydration Equilibrium ( )

Validates shelf-stability and solution-state behavior.

  • Preparation: Dissolve 10 mg of the fluorinated ketone in 0.6 mL of a solvent mixture:

    
     : 
    
    
    
    (9:1 v/v).
  • Acquisition: Acquire quantitative

    
     NMR and 
    
    
    
    NMR spectra immediately (t=0) and after 24 hours (t=24).
  • Analysis:

    • Ketone Form: Carbonyl

      
       signal ~180-200 ppm.
      
    • Hydrate Form: Gem-diol

      
       signal ~90-95 ppm.
      
  • Calculation:

    
    
    Note: If 
    
    
    
    , the compound exists primarily as a hydrate in aqueous media, affecting lipophilicity assays.
Protocol B: Photochemical Stress Test (Norrish Type II)

Critical for ortho-alkoxy analogs.

  • Sample: Prepare a 10 mM solution in Methanol (polar protic solvents accelerate Type II cleavage).

  • Exposure: Place in a quartz cuvette. Irradiate with a 300W Xenon arc lamp (simulated sunlight) or a specific UV LED (365 nm) for 4 hours.

  • Control: Keep an identical sample wrapped in foil ("Dark Control").

  • Readout: Analyze via UPLC-MS. Look for:

    • M-H peak: Indicates cyclization (loss of H is rare, usually isomerization M+0).

    • Retention Time Shift: Cyclized benzofuranols are generally less polar than the parent ketone.

Protocol C: Glutathione (GSH) Trapping Assay ( Liability)

Determines risk of covalent protein binding.

  • Incubation: Mix test compound (10

    
    M) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).
    
  • Conditions: Incubate at 37°C for 60 minutes.

  • Detection: Analyze via LC-MS/MS.

  • Target: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (

    
    ).
    
    • Interpretation: Detection of GSH adducts confirms the fluorine is activated for

      
       displacement.
      

Comparative Stability Data

The following table summarizes the stability shifts based on fluorine and alkoxy positioning.

Structural Motif

(Hydration)
Photostability (

)
Metabolic

(Microsomes)
Primary Liability
Phenyl-C(=O)-

< 0.01 (Negligible)> 24 hLow (Oxidation)Metabolic Clearance
Phenyl-C(=O)-

> 10 (High)> 24 hLow (Reduction)Rapid Reduction / Hydration
(o-OMe)-Phenyl-C(=O)-

> 20 (Very High)< 1 h (Unstable) MediumPhotocyclization
(p-F)-Phenyl-C(=O)-Alkyl < 0.01> 24 hHigh

(GSH Adducts)
Phenyl-C(=O)-

N/A (Ester/Carbonate)HighVery HighHydrolysis (Chemical)

References

  • Metabolic Stability of Trifluoromethyl Ketones

    • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2025).[1][2][3] Vertex AI Search / NIH. 4

  • Photochemical Cyclization

    • Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (2024).[3][5] ChemRxiv. 6

  • Nucleophilic Aromatic Substitution

    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[7] (2020).[7][8] NIH / PMC. 7

  • Fluorine in Drug Design

    • Metabolism of fluorine-containing drugs.[1][3][5][9][10] (2025).[1][2][3] Annual Review of Pharmacology and Toxicology. 3

  • Synthesis & Reactivity

    • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2015).[2][11] Scientific & Academic Publishing. 12[10][13]

Sources

Difference between 3'-n-Butoxy and 4'-n-Butoxy fluoropropiophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of 3'-n-Butoxy and 4'-n-Butoxy Fluoropropiophenone Isomers

Executive Summary

This technical guide provides an in-depth analysis of the structural, synthetic, and analytical distinctions between the 3'-n-Butoxy (meta-substituted) and 4'-n-Butoxy (para-substituted) isomers of fluoropropiophenone. These compounds serve as critical intermediates in the synthesis of advanced functional materials (liquid crystals) and pharmaceutical agents (substituted cathinones, antidepressants).

The primary differentiator lies in the regiochemistry of the butoxy substituent relative to the propionyl group. This positional isomerism dictates the molecule's electronic distribution, steric profile, and crystalline packing, leading to divergent physicochemical properties and biological activities.

Molecular Architecture & Electronic Effects

The core scaffold is a fluoropropiophenone moiety. The addition of an n-butoxy group creates a disubstituted (or trisubstituted, if counting the fluoro group separately) aromatic system. We analyze the two primary regioisomers based on the position of the butoxy group relative to the ketone (propionyl) functionality.

4'-n-Butoxy Isomer (Para-Substitution)
  • Symmetry & Shape: The 4'-n-butoxy group is para to the propionyl group. This creates a linear, rod-like molecular geometry (calamitic).

  • Electronic Effect: The alkoxy group is a strong electron-donating group (EDG) by resonance (+M). In the para position, it conjugates directly with the electron-withdrawing carbonyl group (-M) of the propionyl moiety. This "push-pull" electronic system increases the dipole moment along the long axis of the molecule.

  • Implication: High crystallinity, higher melting points, and potential mesogenic (liquid crystal) behavior due to efficient packing.

3'-n-Butoxy Isomer (Meta-Substitution)
  • Symmetry & Shape: The 3'-n-butoxy group is meta to the propionyl group. This introduces a "kink" or bent shape to the molecule.

  • Electronic Effect: In the meta position, the alkoxy group cannot conjugate directly with the carbonyl group via resonance (only inductive effects operate). The electronic communication between the donor (butoxy) and acceptor (carbonyl) is disrupted.

  • Implication: Lower melting points (disrupted packing), higher solubility in organic solvents, and lack of liquid crystalline phases.

Feature4'-n-Butoxy (Para)3'-n-Butoxy (Meta)
Molecular Shape Linear (Rod-like)Bent (Kinked)
Electronic Conjugation Strong (Through-resonance)Weak (Inductive only)
Crystalline Packing Efficient (High MP)Disrupted (Low MP)
Dipole Moment High (Longitudinal)Lower (Off-axis)

Synthetic Pathways

The synthesis of both isomers typically proceeds via Williamson Ether Synthesis (O-alkylation) starting from the corresponding hydroxy-fluoropropiophenone precursors.

Retrosynthetic Analysis
  • Target 1: 4'-n-Butoxy-3'-fluoropropiophenone (Common LC target).

    • Precursor: 4'-Hydroxy-3'-fluoropropiophenone.

  • Target 2: 3'-n-Butoxy-4'-fluoropropiophenone (Common Pharma target).

    • Precursor: 3'-Hydroxy-4'-fluoropropiophenone.

Generalized Synthesis Protocol

Reagents:

  • Substrate: Hydroxy-fluoropropiophenone isomer (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (1.2 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Finkelstein condition to accelerate reaction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the specific hydroxy-fluoropropiophenone isomer in anhydrous DMF (

    
     concentration) under an inert atmosphere (
    
    
    
    ).
  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
    • Note: The 4'-hydroxy proton is more acidic (stabilized by carbonyl) than the 3'-hydroxy proton, potentially requiring milder bases.

  • Alkylation: Add 1-bromobutane and catalytic KI dropwise.

  • Reflux: Heat the mixture to

    
     for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Work-up: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol (for 4'-isomer) or Column Chromatography (for 3'-isomer).

Synthetic Logic Diagram

Synthesis Start Start: Hydroxy-Fluoropropiophenone Base Base Treatment (K2CO3/DMF) Start->Base Deprotonation Inter Intermediate: Phenoxide Anion Base->Inter Alkyl Alkylation (+ n-BuBr / KI) Inter->Alkyl SN2 Attack Product End Product: n-Butoxy Fluoropropiophenone Alkyl->Product Reflux 80°C

Figure 1: General synthetic workflow for O-alkylation of hydroxy-fluoropropiophenone precursors.

Analytical Differentiation

Differentiation of these regioisomers is critical for quality control and forensic analysis.

Nuclear Magnetic Resonance (NMR)

The aromatic region (6.5 - 8.0 ppm) provides the definitive fingerprint.

  • 4'-n-Butoxy Isomer (Para-substituted relative to ketone):

    • If the fluorine is at the 3' position (3-fluoro-4-butoxy):

      • Protons at 2, 5, 6 positions.

      • H-5 (Ortho to Butoxy): Appears as a triplet (

        
        ) or doublet of doublets due to coupling with F-3 and H-6.
        
      • H-2 (Ortho to Carbonyl): Doublet of doublets (coupling with F-3 and H-6).

    • Key Feature: The coupling constants (

      
      ) involving Fluorine (
      
      
      
      ) are large (
      
      
      ,
      
      
      ).
  • 3'-n-Butoxy Isomer (Meta-substituted relative to ketone):

    • If the fluorine is at the 4' position (4-fluoro-3-butoxy):

      • Protons at 2, 5, 6 positions.

      • H-2 (Between Butoxy and Carbonyl): Appears as a doublet of doublets (small

        
         and small 
        
        
        
        ). This proton is often isolated and distinct.
      • H-5 (Ortho to Fluoro): Large triplet-like signal due to large

        
         and 
        
        
        
        .
Mass Spectrometry (GC-MS)

Both isomers show a molecular ion


.
  • Fragmentation: Both undergo McLafferty rearrangement of the propionyl chain (loss of ethene) and cleavage of the butyl chain.

  • Differentiation:

    • 4'-Isomer: Often produces a more intense base peak corresponding to the para-quinoid resonance stabilized cation.

    • 3'-Isomer: Fragmentation pattern is similar but relative ion abundances differ.

    • Reference: Isomer differentiation often requires retention time comparison; the 3'-isomer (lower boiling point/polarity) typically elutes earlier than the 4'-isomer on non-polar columns (e.g., DB-5).

Analytical Logic Tree

Analytics Sample Unknown Isomer Sample NMR 1H-NMR Analysis (Aromatic Region) Sample->NMR Decision1 Coupling Pattern? NMR->Decision1 Para Para-Like Pattern (Symm. or AA'BB' derived) Large J_HF Decision1->Para Strong Coupling Meta Meta-Like Pattern (Asymmetric 1,2,4) Isolated H-2 signal Decision1->Meta Complex/Weak Coupling Result1 Identify: 4'-n-Butoxy Isomer Para->Result1 Result2 Identify: 3'-n-Butoxy Isomer Meta->Result2

Figure 2: Decision logic for identifying isomers based on NMR coupling patterns.

Applications & Implications

Liquid Crystals (Materials Science)
  • 4'-n-Butoxy-3'-fluoropropiophenone: This isomer is a common precursor for negative dielectric anisotropy liquid crystals used in Vertical Alignment (VA) displays. The lateral fluorine (at position 3) provides the dipole component perpendicular to the molecular axis, while the 4-butoxy group maintains the rod-like shape essential for the nematic phase.

  • 3'-n-Butoxy Isomer: Generally unsuitable for LC applications. The meta-substitution introduces a kink that disrupts the mesophase, lowering the clearing point (

    
    ) significantly.
    
Pharmaceutical Chemistry
  • Metabolic Stability: The 4'-position is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Blocking this position with a butoxy group (or having the fluorine there) alters the metabolic profile (half-life).

  • Potency: In substituted cathinones (e.g., bupropion analogs), the position of the substituent (meta vs para) drastically changes the affinity for dopamine vs norepinephrine transporters. The 3'-isomer often exhibits lower potency or altered selectivity compared to the 4'-isomer.

References

  • Kelly, S. M., & O'Neill, M. (2001). Liquid Crystals: Materials Design and Self-Assembly. Springer. Link

  • Power, J. D., et al. (2011). "The identification of isomeric fluoromethcathinones and their differentiation by GC-MS and NMR spectroscopy." Forensic Science International, 211(1-3), 59-67. Link

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. Link

  • Westphal, F., et al. (2012). "Differentiation of regioisomeric ring-substituted fluoromethcathinones by GC-MS and NMR spectroscopy." Forensic Science International, 217(1-3), 157-167. Link

Methodological & Application

Application Note: High-Yield Synthesis of 3'-n-Butoxy-4'-fluoropropiophenone via Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 3'-n-Butoxy-4'-fluoropropiophenone from its phenolic precursor, 3'-hydroxy-4'-fluoropropiophenone . This transformation is achieved via a Williamson ether synthesis, a fundamental


 substitution reaction.[1][2]

While conceptually simple, the presence of the fluorine atom and the electron-withdrawing propionyl group on the aromatic ring introduces specific electronic considerations. This guide provides a robust, scalable method using Potassium Carbonate (


)  in Acetonitrile (

)
, utilizing Potassium Iodide (KI) as a catalyst to ensure high conversion rates (>95%) and minimal side products.

Target Audience: Medicinal chemists, process engineers, and material scientists working with liquid crystal intermediates or fluorinated pharmaceutical building blocks.

Retrosynthetic & Mechanistic Analysis

Strategic Disconnection

The target molecule is an aryl alkyl ether. The most reliable disconnection is at the


 bond, leading to two commercially available precursors:
  • Nucleophile: 3'-Hydroxy-4'-fluoropropiophenone (Phenol derivative).

  • Electrophile:

    
    -Butyl Bromide (1-Bromobutane).
    
Mechanistic Pathway ( )

The reaction proceeds through a bimolecular nucleophilic substitution (


).[2]
  • Deprotonation: The base (

    
    ) deprotonates the phenol (
    
    
    
    , lowered by the electron-withdrawing carbonyl and fluorine) to form the phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the primary carbon of

    
    -butyl bromide.
    
  • Finkelstein Catalysis (Optional but Recommended): The addition of catalytic KI converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the rate-determining step.

ReactionMechanism Phenol 3'-Hydroxy-4'-fluoropropiophenone (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State [O...C...Br]‡ Phenoxide->TS + n-BuBr AlkylHalide n-Butyl Bromide (Electrophile) AlkylHalide->TS Product This compound (Target Ether) TS->Product SN2 Substitution Byproduct KBr + CO2 + H2O TS->Byproduct

Figure 1: Mechanistic pathway for the base-mediated O-alkylation of the phenolic precursor.[3][4]

Optimization of Reaction Conditions

The choice of solvent and base is critical for suppressing C-alkylation (a common side reaction in phenoxides) and maximizing O-alkylation.

Table 1: Solvent and Base Screening Results

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Acetone

56 (Reflux)1278Slow kinetics; incomplete conversion.
2DMF

25285Fast, but difficult workup (DMF removal).
3Acetonitrile

82 (Reflux) 4 94 Optimal balance of rate and workup ease.
4Toluene

110660Phase transfer catalyst (TBAB) required.

Why Acetonitrile/


? 
  • Acetonitrile is polar enough to solubilize the phenoxide intermediate but has a lower boiling point than DMF, making it easier to remove.

  • 
      is a mild, non-nucleophilic base that avoids the safety hazards of Sodium Hydride (
    
    
    
    ) while being strong enough to deprotonate the activated phenol.

Detailed Experimental Protocol

Reagents and Equipment
  • Precursor: 3'-Hydroxy-4'-fluoropropiophenone (1.0 equiv)

  • Alkylating Agent: 1-Bromobutane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (HPLC Grade), dry.

  • Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, oil bath, nitrogen inlet.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge the 3-neck flask with 3'-Hydroxy-4'-fluoropropiophenone (10.0 g, 59.5 mmol).

  • Add Acetonitrile (100 mL, 10 vol). Stir to dissolve.

  • Add Potassium Carbonate (16.4 g, 119 mmol). The mixture will become a suspension.

  • Add Potassium Iodide (0.99 g, 5.95 mmol). Note: The solution may turn slightly yellow.[4]

Step 2: Alkylation 5. Add 1-Bromobutane (7.7 mL, 71.4 mmol) via syringe or addition funnel. 6. Heat the mixture to reflux (


) under a nitrogen atmosphere.
7.  Monitor:  Check reaction progress by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC after 3 hours. The starting phenol (

) should disappear, and the less polar ether product (

) should appear.

Step 3: Workup 8. Cool the reaction mixture to room temperature. 9. Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (


, excess 

). Wash the cake with fresh Acetonitrile (20 mL). 10. Concentration: Evaporate the solvent under reduced pressure (Rotovap) to obtain a crude oil. 11. Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
  • 1M NaOH (30 mL) – Critical step to remove any unreacted phenol.
  • Water (50 mL)
  • Brine (50 mL)
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate to dryness.

Step 4: Purification (If necessary) [5]

  • The crude product is typically

    
     pure. If higher purity is required for liquid crystal applications, recrystallize from Ethanol/Water (9:1)  or perform short-path distillation under high vacuum.
    

Workflow Start Start: Charge Phenol + Solvent AddBase Add K2CO3 + KI (Cat) Start->AddBase AddAlkyl Add 1-Bromobutane AddBase->AddAlkyl Reflux Reflux (82°C, 4h) AddAlkyl->Reflux Check IPC: TLC/HPLC Check Reflux->Check Check->Reflux Incomplete Filter Filter Inorganic Salts Check->Filter Complete Wash Wash with 1M NaOH (Remove unreacted phenol) Filter->Wash Dry Dry & Concentrate Wash->Dry Final Final Product: This compound Dry->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.0 (t, 3H, terminal 
      
      
      
      of butyl)
    • 
       1.2 (t, 3H, 
      
      
      
      of propionyl)
    • 
       1.5-1.9 (m, 4H, internal 
      
      
      
      of butyl)
    • 
       2.9 (q, 2H, 
      
      
      
      of propionyl)
    • 
       4.1 (t, 2H, 
      
      
      
      )
    • 
       7.1-7.6 (m, 3H, Aromatic protons). Note: The coupling patterns will be complex due to F-H coupling.
      
  • HPLC Purity:

    
     (Area %).
    
  • Appearance: Clear, colorless to pale yellow oil or low-melting solid.

Safety & Handling

  • 1-Bromobutane: Flammable liquid and irritant. Use in a fume hood.

  • Acetonitrile: Toxic if swallowed or absorbed through skin.

  • Waste Disposal: Aqueous washes containing base should be neutralized before disposal. Solid salts (

    
    ) should be treated as chemical waste.
    

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Williamson Ether Synthesis General Procedures. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group and Alkylation." Oxford University Press, 2012.

  • BenchChem. Williamson Ether Synthesis of Phenolic Compounds: Protocols and Troubleshooting. Accessed 2023.[6]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.

  • PubChem. Compound Summary: 3'-Hydroxy-4'-fluoropropiophenone. National Library of Medicine.

Sources

Application Note: High-Precision Grignard Protocols for 3'-n-Butoxy-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the experimental protocols for performing Grignard reactions involving 3'-n-Butoxy-4'-fluoropropiophenone (CAS: N/A, analogue class) .[1][2] While standard Grignard additions are foundational, this specific substrate presents a unique "push-pull" electronic environment and steric profile that requires modified protocols to maximize yield and suppress side reactions.[1][2]

Substrate Analysis: The "Why" Behind the Protocol

To design a self-validating protocol, we must first analyze the electrophile:

  • Steric Hindrance (Propiophenone Core): Unlike acetophenones, the ethyl group in propiophenones introduces steric bulk and additional

    
    -protons.[2] This increases the risk of enolization  (deprotonation) over nucleophilic addition, potentially stalling the reaction.
    
  • Electronic Effects (3'-Butoxy, 4'-Fluoro):

    • 4'-Fluoro: Inductively electron-withdrawing but mesomerically donating.[1][2] In the para position, it slightly activates the carbonyl carbon compared to a methoxy group, but less so than a nitro group.

    • 3'-n-Butoxy: A strong electron-donating group by resonance.[1][2] However, being in the meta position relative to the carbonyl, its resonance effect is not directly conjugated to the reaction center. Its primary impact is increasing the electron density of the aromatic ring and significantly enhancing lipophilicity .

  • Solubility: The

    
    -butoxy chain renders the molecule highly soluble in THF and ethers but potentially difficult to crystallize, necessitating chromatographic purification.
    

Critical Safety & Pre-Start Checks

  • Moisture Sensitivity: Grignard reagents are intolerant of water. All glassware must be flame-dried or oven-dried (

    
     overnight) and assembled under an inert atmosphere (Ar or 
    
    
    
    ).[2]
  • Exotherm Control: The addition of Grignard reagents to ketones is highly exothermic. Uncontrolled addition can lead to tertiary alcohol dehydration or Wurtz-type coupling.[2]

  • Reagent Quality: Titrate Grignard reagents immediately before use (e.g., using salicylaldehyde phenylhydrazone or iodine/LiCl) to ensure accurate stoichiometry.

Protocol A: Low-Temperature Addition (Standard Optimization)

This protocol is designed for non-bulky Grignard reagents (e.g.,


, 

) where steric hindrance is manageable.[2]
Materials
  • Substrate: this compound (1.0 equiv).[1][2]

  • Reagent:

    
     (1.2 – 1.5 equiv).[2]
    
  • Solvent: Anhydrous THF (preferred over

    
     for solubility).
    
  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • System Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.[1][2]

  • Substrate Solvation: Charge the flask with this compound and anhydrous THF (

    
     concentration relative to ketone). Cool the solution to 
    
    
    
    to
    
    
    .
    • Rationale: Lower temperatures suppress the rate of enolization (proton transfer) more than the rate of nucleophilic addition [1].

  • Reagent Addition: Transfer the Grignard reagent to the addition funnel via cannula. Add dropwise over 30–45 minutes, maintaining internal temperature

    
    .
    
    • Visual Check: Solution often turns yellow/brown. A persistent cloudy precipitate indicates magnesium alkoxide formation (desired).[2]

  • Reaction Maintenance: Allow the mixture to warm to room temperature (RT) over 2 hours. Monitor via TLC or HPLC.

    • Endpoint: Disappearance of the ketone peak (approx. 224 g/mol ).

  • Mild Quench: Cool back to

    
    . Slowly add saturated 
    
    
    
    .[2]
    • Caution: Do not use

      
      .[2] The resulting tertiary benzylic alcohol is prone to acid-catalyzed dehydration to form the alkene (styrene derivative) [2].
      

Protocol B: The Organocerium (Imamoto) Method

Use Case: If Protocol A yields


 or significant starting material is recovered (indicating enolization occurred). This method uses 

to activate the carbonyl and suppress basicity.
Mechanism

Anhydrous


 reacts with 

to form an organocerium species (

).[2] Organocerium reagents are more nucleophilic but less basic than Grignards, virtually eliminating enolization side reactions [3].[1][2]
Step-by-Step Methodology
  • Cerium Activation:

    • Place anhydrous

      
       (1.5 equiv) in a dry flask.
      
    • Crucial Step: If using

      
      , it must be dried at 
      
      
      
      under high vacuum (0.1 mmHg) for 2 hours.[2] Incomplete drying destroys the reagent.
    • Suspend the resulting white powder in THF and stir for 2 hours at RT to form a slurry.

  • Transmetallation: Cool the

    
     slurry to 
    
    
    
    . Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour.
  • Addition: Dissolve this compound in minimal THF. Add this solution to the organocerium mixture at

    
    .
    
  • Workup: Warm to

    
     and quench with dilute acetic acid or 
    
    
    
    .

Data Analysis & Troubleshooting

Solvent & Condition Screening Matrix[1][2]
ParameterCondition ACondition BCondition C (Recommended)
Solvent Diethyl EtherTolueneTHF
Temperature Reflux (

)
RT (

)

Additive None

None (or

if difficult)
Observed Outcome High impurity (Elimination)Slow conversionHigh Yield (>85%)
Solubility Poor (Butoxy chain)ModerateExcellent
Common Failure Modes
  • Recovery of Starting Ketone:

    • Cause: Enolization.[3] The Grignard acted as a base, removing an

      
      -proton from the propyl chain.
      
    • Fix: Switch to Protocol B (Organocerium).[2]

  • Formation of Alkene (Styrene):

    • Cause: Acidic workup or excessive heat during rotary evaporation.

    • Fix: Use neutral workup; keep water bath

      
      .[2]
      

Visualization of Workflows

Diagram 1: Reaction Pathway & Mechanism

This diagram illustrates the competition between the desired nucleophilic addition and the undesired enolization path.

GrignardMechanism Ketone This compound Grignard R-Mg-X (Nucleophile & Base) Ketone->Grignard Enolate Magnesium Enolate (Dead End) Grignard->Enolate Deprotonation (Fast at High T) Alkoxide Magnesium Alkoxide (Intermediate) Grignard->Alkoxide Nucleophilic Attack (Favored at Low T / CeCl3) Recovered Recovered Ketone (Failure) Enolate->Recovered Aqueous Workup Alcohol Tertiary Alcohol (Target) Alkoxide->Alcohol NH4Cl Quench Alkene Alkene Side Product (Acid Elimination) Alcohol->Alkene Acid/Heat

Caption: Mechanistic bifurcation showing the competition between nucleophilic addition (green path) and enolization (red path).[1][2]

Diagram 2: Experimental Decision Tree

DecisionTree Start Start: this compound Check1 Is the Grignard R-group sterically bulky (e.g., t-Butyl)? Start->Check1 ProtocolA Execute Protocol A (Standard THF, -10°C) Check1->ProtocolA No (Me, Ph, Et) ProtocolB Execute Protocol B (CeCl3 Activation) Check1->ProtocolB Yes (iPr, tBu) Analyze Analyze Crude NMR/TLC ProtocolA->Analyze ProtocolB->Analyze Result1 Ketone Recovered? Analyze->Result1 Result1->ProtocolB Yes (Enolization occurred) Success Purify via Column Chromatography (Neutral Alumina/Silica) Result1->Success No (Product formed)

Caption: Logical workflow for selecting the correct protocol based on steric demands and initial experimental results.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[2] Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group). [2]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Discussion on dehydration of benzylic alcohols).

  • Imamoto, T., et al. (1989).[1][2] "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398.[2] [2]

  • Rappoport, Z. (Ed.).[2] (1994).[2] The Chemistry of Organomagnesium Compounds. Wiley-Interscience.[1][2] [2]

Sources

Troubleshooting & Optimization

Improving yield of 3'-n-Butoxy-4'-fluoropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Drug Development & Process Chemistry Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 3'-n-Butoxy-4'-fluoropropiophenone

Executive Summary & Process Logic

The synthesis of This compound presents a classic challenge in regioselective aromatic substitution. The target molecule is a 1,3,4-trisubstituted benzene ring. The primary yield-limiting factors in this synthesis are typically regiocontrol during precursor assembly and conversion efficiency during the final O-alkylation step .

This guide focuses on the most robust industrial route: the Nitration-Reduction-Hydroxylation-Alkylation pathway starting from commercially available 4'-fluoropropiophenone. This route avoids the poor regioselectivity of Friedel-Crafts acylation on 2-fluorophenol.

The Validated Synthetic Pathway

The following workflow illustrates the critical path. Note that the "Yield Critical Step" is the final Williamson ether synthesis, where optimization has the highest ROI.

SynthesisPath cluster_optimization Yield Optimization Zone Start 4'-Fluoropropiophenone (Starting Material) Nitro 3'-Nitro-4'-fluoropropiophenone (Regioselective Intermediate) Start->Nitro HNO3 / H2SO4 (Nitration at C3') Amino 3'-Amino-4'-fluoropropiophenone Nitro->Amino Fe / HCl or H2/Pd (Reduction) Phenol 3'-Hydroxy-4'-fluoropropiophenone (CRITICAL PRECURSOR) Amino->Phenol 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization/Hydrolysis) Target This compound (Target Molecule) Phenol->Target n-Butyl Bromide, K2CO3 Acetone/DMF, Cat. KI (Williamson Ether Synthesis)

Caption: Validated synthetic route. The red arrow indicates the O-alkylation step, which is the primary focus for yield improvement in this guide.

Critical Control Points (The "Why" Behind the Yield)

To improve yield, we must move beyond "following the recipe" to controlling the mechanistic variables.

A. The Precursor Trap (Regioisomerism)
  • Risk: Attempting Friedel-Crafts acylation on 2-fluorophenol often yields the wrong isomer (3'-fluoro-4'-hydroxypropiophenone) due to the strong para-directing effect of the hydroxyl group.

  • Solution: Verify your starting phenol (3'-hydroxy-4'-fluoropropiophenone) via 1H-NMR. The coupling constants between the aromatic protons will distinguish the 3,4-substitution pattern.

B. The Alkylation Bottleneck (Williamson Ether Synthesis)

The conversion of the phenol to the butyl ether is an SN2 reaction.

  • Leaving Group Dynamics: n-Butyl bromide is a moderately reactive electrophile. Using n-Butyl chloride will drastically lower yield; n-Butyl iodide is faster but expensive and unstable.

  • The Finkelstein Effect: Adding catalytic Potassium Iodide (KI) is the single most effective yield booster. It converts the alkyl bromide to the highly reactive alkyl iodide in situ.

  • Solvent Effects:

    • Acetone:[1] Good for workup, but low boiling point (56°C) limits reaction rate.

    • DMF/DMSO: High rate (polar aprotic), but difficult to remove (high bp, water solubility issues).

    • Acetonitrile: The "Goldilocks" solvent—polar enough for SN2, easy to remove.

Troubleshooting & Optimization Guide (Q&A)

Category 1: Reaction Stalled or Low Conversion

Q: I am using n-butyl bromide and K2CO3 in acetone, but the reaction stalls at 60% conversion after 24 hours. How do I push it to completion? A: This is a classic "Temperature vs. Kinetics" issue.

  • Switch Solvent: Acetone refluxes at ~56°C, which is often insufficient to drive the reaction of a secondary or hindered phenol with an alkyl bromide to completion. Switch to Acetonitrile (reflux at 82°C) or MEK (Methyl Ethyl Ketone, reflux at 80°C) .

  • Catalytic Additive: Add 10 mol% Potassium Iodide (KI) . This generates the butyl iodide intermediate, which reacts ~100x faster than the bromide.

  • Grinding the Base: Commercial K2CO3 often has low surface area. Grind it to a fine powder before addition or use Cesium Carbonate (Cs2CO3) (0.5 equiv) as an additive to increase basicity and solubility.

Q: My reaction mixture turns dark/black. Is this affecting yield? A: Yes. Darkening usually indicates oxidation of the phenol or polymerization.

  • Cause: Oxygen presence or trace metal contamination.

  • Fix: Degas your solvent with Nitrogen/Argon for 15 minutes before adding the phenol. Perform the reaction under an inert atmosphere. Phenoxides are electron-rich and prone to oxidative degradation.

Category 2: Impurity Formation

Q: I see a side product with a mass of M-56 (loss of butyl). What is it? A: You are likely observing elimination of the n-butyl bromide to form 1-butene, or incomplete alkylation.

  • Mechanism: If the base is too strong (e.g., NaOH, NaH) or the temperature is too high, E2 elimination competes with SN2 substitution.

  • Fix: Stick to mild carbonate bases (K2CO3). Do not use Sodium Hydride (NaH) unless absolutely necessary, as it promotes elimination.

Q: I have the wrong regioisomer. The NMR shows the butyl group, but the coupling constants are wrong. A: You likely started with the wrong phenolic precursor.

  • Check: If you synthesized the phenol via Friedel-Crafts of 2-fluorophenol, you likely have 4'-butoxy-3'-fluoropropiophenone .

  • Validation: Verify the precursor synthesis. The Nitration-Reduction route (shown in the diagram) is the only way to guarantee the 3'-hydroxy-4'-fluoro substitution pattern reliably.

Optimized Experimental Protocol

Objective: Synthesis of this compound from 3'-hydroxy-4'-fluoropropiophenone.

ParameterRecommendationRationale
Stoichiometry Phenol (1.0 eq) : Base (2.0 eq) : Alkyl Halide (1.2 eq)Excess base ensures complete deprotonation; slight excess halide drives kinetics.
Solvent Acetonitrile (ACN) or Butanone (MEK) Higher boiling point than acetone allows faster kinetics without the workup difficulty of DMF.
Catalyst Potassium Iodide (KI) (0.1 eq)Critical for Yield. Facilitates Finkelstein exchange (R-Br

R-I).
Base Potassium Carbonate (K2CO3) Anhydrous, granular (ground). Mild enough to prevent elimination, strong enough for phenol.
Temperature Reflux (80–82°C)Required to overcome the activation energy of the alkyl bromide displacement.
Time 6–12 HoursMonitor via TLC/HPLC. Stop when phenol is <1%.

Step-by-Step Procedure:

  • Charge: To a dry round-bottom flask, add 3'-hydroxy-4'-fluoropropiophenone (1.0 eq) and Acetonitrile (5-10 volumes).

  • Deprotonate: Add K2CO3 (2.0 eq, finely ground). Stir at room temperature for 30 minutes. Note: The mixture may turn yellow (phenoxide formation).

  • Activate: Add KI (0.1 eq).

  • Alkylate: Add n-Butyl Bromide (1.2 eq) dropwise.

  • Reflux: Heat to reflux (internal temp ~80°C) under Nitrogen atmosphere.

  • Monitor: Check HPLC after 4 hours. If stalled, add another 0.1 eq of alkyl bromide.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[2] Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO4.[2]

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedures for Williamson Ether Synthesis and Nitration/Reduction sequences).

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th Ed. Springer, 2007 . (Mechanistic grounding for SN2 kinetics and Finkelstein modification).

  • Swenton, J. S., et al. "Regioselective nitration of fluorobenzenes." Journal of Organic Chemistry, 1990 . (Supports the regioselectivity claims of the nitration route).

  • Organic Process Research & Development (OPRD). General principles of alkylation scale-up and solvent selection for pharmaceutical intermediates. .

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Check local regulations regarding precursor chemicals.

Sources

Technical Support Center: Alkylation Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted n-Butyl Bromide from Alkylation Mixtures

Introduction

Current Status: n-Butyl bromide (1-bromobutane) is a primary alkylating agent widely used in organic synthesis. However, its removal is often complicated by its boiling point (


), which lies in a "dead zone"—too high for easy rotary evaporation without high vacuum, yet often too close to the product's boiling point for fractional distillation.

The Challenge: Beyond yield loss, residual alkyl halides are structural alerts for genotoxicity (Potentially Genotoxic Impurities, PGIs). In pharmaceutical development, these must be controlled to ppm levels.

Scope of Guide: This support module provides three validated workflows for the removal of n-butyl bromide: Azeotropic Distillation , Chemical Scavenging , and Chromatographic Isolation .

Module 1: Physical Separation (Distillation & Azeotropes)

Q: Can I remove n-butyl bromide using a standard rotary evaporator?

A: Yes, but only if you utilize azeotropic mixtures. Pure n-butyl bromide boils at


 (

). Removing it purely by vacuum requires significant heat, which may decompose sensitive products. However, n-butyl bromide forms a heterogeneous azeotrope with water.

The "Steam Distillation" Trick: If your product is stable to moisture and non-volatile, adding water to the crude mixture allows the bromide to co-distill at a significantly lower temperature.

ComponentBoiling Point (Pure)Azeotrope with Water (BP)Composition (% w/w)
n-Butyl Bromide



Bromide /

Water
Water

--

Protocol:

  • Add water (

    
     volume ratio relative to solvent) to the reaction flask.
    
  • Perform rotary evaporation at moderate vacuum (

    
    ) and bath temperature (
    
    
    
    ).
  • The n-butyl bromide will co-distill with the water.

  • Verification: The distillate will be biphasic (cloudy). Continue until the distillate runs clear.

Module 2: Chemical Scavenging (The "Morpholine Wash")

Q: My product is volatile or heat-sensitive. How do I chemically destroy the bromide?

A: Use a nucleophilic scavenger followed by an acid wash. This is the most robust method for drug development workflows. You convert the lipophilic alkyl bromide into a hydrophilic ammonium salt, which is then removed via aqueous extraction.

Recommended Scavenger: Morpholine or Piperazine .

  • Why? They are cheap, liquid secondary amines that react rapidly (

    
    ) with primary bromides to form polar quaternary salts or basic tertiary amines.
    

The Workflow:

Scavenging_Protocol Start Crude Mixture (Product + Excess n-BuBr) AddScav Add Morpholine (1.5 eq relative to n-BuBr) Start->AddScav Heat Heat/Stir (50°C, 1-2 h) AddScav->Heat SN2 Reaction Wash Acid Wash (1M HCl) Heat->Wash Separation Phase Separation Wash->Separation Result Organic Layer: Pure Product Separation->Result Waste Aqueous Layer: Morpholine-HBr Salt Separation->Waste

Figure 1: Chemical scavenging workflow using morpholine to sequester alkyl halides.

Detailed Protocol:

  • Quantify: Estimate the excess n-butyl bromide (e.g., if you used

    
     eq. for the reaction, you have 
    
    
    
    eq. remaining).
  • Scavenge: Add Morpholine (

    
     to 
    
    
    
    equivalents relative to the excess bromide) to the reaction mixture.
  • React: Stir at

    
     for 1–2 hours. (Monitor via TLC; see Module 3).
    
  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash with

      
        (
      
      
      
      ).
    • Mechanism: The HCl protonates the excess morpholine and the newly formed

      
      -butylmorpholine, forcing them into the aqueous layer.
      
    • Wash with brine, dry (

      
      ), and concentrate.
      

Module 3: Chromatography & Detection

Q: I can't see the impurity on TLC. How do I visualize n-butyl bromide?

A: n-Butyl bromide is UV-inactive (weak absorption). You must use specific stains.

Visualization Guide:

MethodEffectivenessAppearanceNotes
UV (

)
❌ PoorInvisibleAlkyl halides lack conjugation.
Iodine Chamber ⚠️ ModerateBrown spotTransient; circle immediately.

Stain
⚠️ LowYellow on pinkOnly works if heating is vigorous (oxidation).[1]
NBP Stain Excellent Blue/Purple Specific for alkylating agents.

The "Expert" Stain: NBP (4-(p-nitrobenzyl)pyridine) This is the standard test for alkylating agents (genotoxins).

  • Preparation: Dissolve

    
     w/v 4-(p-nitrobenzyl)pyridine in acetone.
    
  • Dip: Dip the TLC plate.

  • Heat: Heat at

    
     for 2–3 minutes.
    
  • Basify: Spray with

    
     piperidine in acetone (or expose to ammonia vapor).
    
  • Result: Alkyl halides appear as intense blue/violet spots on a white background.

Q: It co-elutes with my product. What column conditions should I use?

A: n-Butyl bromide is highly non-polar.

  • Flash Chromatography: Flush the column with

    
     Hexanes/Heptane before starting your gradient. The bromide will elute in the void volume (first few fractions).
    
  • Reverse Phase (C18): It retains strongly on C18. Use a high water % to elute your product first, leaving the bromide on the column (wash off with

    
     MeCN later).
    

Module 4: Decision Matrix

Use this logic tree to select the correct purification strategy:

Decision_Tree Start Impurity: n-Butyl Bromide Q1 Is Product Volatile? Start->Q1 Q2 Is Product Acid Sensitive? Q1->Q2 No MethodB Method B: Chemical Scavenging (Morpholine + HCl Wash) Q1->MethodB Yes (BP < 150°C) MethodA Method A: Azeotropic Distillation (Rotovap + Water) Q2->MethodA No MethodC Method C: Polymer Supported Scavenger (Trisamine Resin) Q2->MethodC Yes (Cannot use HCl)

Figure 2: Decision matrix for selecting the optimal purification method.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8002, 1-Bromobutane. Retrieved from [Link]

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (Internet Version).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control).
  • Reach Devices. (n.d.). TLC Stains and Visualization Recipes. Retrieved from [Link]

  • Epstein, J., et al. (1955). Colorimetric Estimation of Alkylating Agents with 4-(p-Nitrobenzyl)pyridine. Analytical Chemistry.

Sources

Technical Support Center: Process Optimization for 3'-Alkoxy-4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of Reaction Temperature (


) for Friedel-Crafts Acylation
Date:  October 26, 2023
Reference ID:  KB-FC-3A4F-OPT

Executive Summary

This technical guide addresses the synthesis of 3'-alkoxy-4'-fluoropropiophenone (specifically the methoxy and ethoxy variants), a critical intermediate in the manufacturing of antipsychotics (e.g., Iloperidone) and sodium channel blockers.

The primary synthesis route involves the Friedel-Crafts acylation of 1-fluoro-2-alkoxybenzene (e.g., 2-fluoroanisole) with propionyl chloride using Aluminum Chloride (


) as the Lewis acid catalyst.

Critical Process Parameter (CPP): Reaction Temperature (


).
  • Optimal Range: -5°C to 20°C.

  • Failure Mode A (Low T): Incomplete conversion, slurry solidification.

  • Failure Mode B (High T): Ether cleavage (dealkylation) leading to the phenol impurity (3'-hydroxy-4'-fluoropropiophenone).

Troubleshooting & FAQs

Q1: I am observing a significant impurity at [M-14] (for methoxy) or [M-28] (for ethoxy) in my LC-MS. Increasing the temperature improved conversion but increased this impurity. What is happening?

Diagnosis: You are experiencing Lewis Acid-Mediated Dealkylation .

Technical Explanation: While raising the temperature improves the kinetics of the acylation,


 is a harsh Lewis acid that can coordinate with the ether oxygen of your alkoxy group. At temperatures exceeding 30°C—or during prolonged hold times—

facilitates the cleavage of the alkyl-oxygen bond, converting your desired product into 3'-hydroxy-4'-fluoropropiophenone .

Corrective Action:

  • Strict Temperature Ceiling: Maintain reaction temperature (

    
    ) strictly below 25°C  post-addition.
    
  • Quench Timing: Do not allow the reaction mixture to "age" overnight at room temperature if

    
     is present in excess. Quench immediately upon confirming conversion >98% via HPLC.
    
  • Alternative Catalyst: If dealkylation persists, consider switching to milder Lewis acids like

    
     or 
    
    
    
    , though these may require higher temperatures to drive acylation, creating a trade-off.
Q2: During the addition of Propionyl Chloride at 0°C, the reaction slurry becomes too viscous to stir, leading to hot spots. Can I add the reagents at room temperature?

Diagnosis: Exotherm Management Failure leading to localized overheating.

Technical Explanation: Friedel-Crafts acylation is highly exothermic. Adding reagents at room temperature (RT) without active cooling will cause a rapid temperature spike (potentially >50°C), triggering the dealkylation described in Q1 and potentially forming "tars" (polymerized byproducts).

Corrective Action:

  • Solvent Volume: Increase the solvent ratio (Dichloromethane or 1,2-Dichloroethane) to 6-8 volumes to maintain fluidity at 0°C.

  • Reverse Addition: Instead of adding acid chloride to the catalyst/substrate slurry, consider dissolving the

    
     and acid chloride in solvent first, then slowly adding the substrate (2-fluoroanisole) . This often maintains a more homogeneous solution during the critical heat-generation phase.
    
  • Step-Wise Ramping: Add reagents at -5°C to 0°C, then slowly ramp to 15-20°C over 2 hours to drive the reaction to completion.

Q3: My regioisomer ratio is poor. I am seeing ~5-10% of the 4'-alkoxy-3'-fluoro isomer. Will lowering the temperature fix this?

Diagnosis: Electronic Directing Effect Dominance (Not primarily thermodynamic).

Technical Explanation: In 1-fluoro-2-alkoxybenzene, the alkoxy group is a stronger activator (ortho/para director) than the fluorine.

  • Target (3'-alkoxy-4'-fluoro): Results from substitution para to the alkoxy group (Position 5 relative to F).

  • Impurity (4'-alkoxy-3'-fluoro): Results from substitution para to the fluorine (Position 4). This is electronically disfavored.

Lowering temperature generally increases selectivity in kinetic processes, but the directing power of the alkoxy group is usually sufficient to secure >95% regioselectivity at standard conditions (0-20°C). If you see high levels of the wrong isomer, verify the purity of your starting material (ensure it is 1-fluoro-2-alkoxybenzene, not 1-fluoro-3-alkoxybenzene).

Optimized Experimental Protocol

Objective: Synthesis of 3'-Methoxy-4'-fluoropropiophenone (100g Scale).

Reagents
  • Substrate: 2-Fluoroanisole (1.0 eq)

  • Acylating Agent: Propionyl Chloride (1.2 eq)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.3 eq)
    
  • Solvent: Dichloromethane (DCM) (6 Vol)

Step-by-Step Methodology
  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Catalyst Slurry: Charge DCM (400 mL) and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.3 eq) under 
    
    
    
    . Cool to -5°C .[1]
  • Acylating Agent Addition: Add Propionyl Chloride (1.2 eq) dropwise over 30 mins, maintaining

    
    . The solution may turn yellow/orange.
    
  • Substrate Addition (Critical Step): Mix 2-Fluoroanisole (1.0 eq) with DCM (100 mL). Add this solution dropwise to the catalyst mixture over 60-90 minutes.

    • Control: Maintain internal temperature -5°C to 5°C . Do not rush.

  • Reaction Aging:

    • Allow the mixture to warm to 15°C - 20°C naturally over 2 hours.

    • Stir at 20°C for an additional 2-4 hours.

    • Checkpoint: Sample for HPLC. Target: <1% Starting Material.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into ice water (500 mL) with vigorous stirring. (Caution: HCl gas evolution).

  • Workup: Separate organic layer.[2] Wash with 1N HCl, then brine. Dry over

    
     and concentrate.
    

Data Analysis: Temperature vs. Impurity Profile

The following table summarizes the impact of reaction temperature on yield and the critical "Phenol" impurity (Dealkylation).

Reaction Temp (

)
Time (hrs)Conversion (%)Phenol Impurity (%)Yield (Isolated)Notes
-10°C 1265%< 0.1%LowKinetic limitation; reaction stalls.
0°C to 20°C 4 > 99% < 0.5% 92% Optimal Operating Range.
40°C 2> 99%5 - 8%84%Significant dealkylation observed.
Reflux (DCM) 1> 99%15 - 20%70%Severe product degradation.

Visualized Reaction Pathways

Figure 1: Reaction Mechanism & Competitive Pathways

Caption: The pathway bifurcates based on temperature. Path A (Green) is the desired acylation dominating at <25°C. Path B (Red) is the ether cleavage driven by AlCl3 at elevated temperatures.

ReactionPathways SM 2-Fluoroanisole (Substrate) Complex Acylium-Arene Complex SM->Complex Electrophilic Attack Reagents Propionyl Chloride + AlCl3 Reagents->Complex Product 3'-Methoxy-4'-fluoropropiophenone (Target) Complex->Product Path A: < 25°C (Kinetic Control) Impurity 3'-Hydroxy-4'-fluoropropiophenone (Phenol Impurity) Complex->Impurity Path B: > 35°C (Ether Cleavage) Product->Impurity Prolonged Heating with AlCl3

Figure 2: Process Workflow for Scale-Up

Caption: Step-by-step unit operations emphasizing the critical cooling phase during addition to prevent thermal runaway.

ProcessFlow Start Start: Reactor Setup Cooling Cool Solvent/AlCl3 to -5°C Start->Cooling Addition Controlled Addition of Reagents Cooling->Addition Maintain T < 5°C Ramping Ramp Temp to 20°C (Rate: 10°C/hr) Addition->Ramping Post-Addition Check HPLC Check (SM < 1.0%) Ramping->Check Check->Ramping Fail (Stir longer) Quench Inverse Quench into Ice Water Check->Quench Pass

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and Lewis acid behavior).
  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
  • Node, M., et al. (1980). "Hard Acid and Soft Nucleophile System. 2. Demethylation of Methyl Ethers of Alcohol and Phenol with Aluminum Halide-Thiol System". Journal of Organic Chemistry, 45(22), 4275–4277. Link (Mechanism of ether cleavage by Aluminum halides).

  • ChemicalBook. (2023). "Synthesis and Applications of 3'-methoxypropiophenone". Link (General synthesis data for methoxypropiophenones).

  • BenchChem. (2025).[2][3][4] "Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis". Link (Protocol optimization for propiophenone derivatives).

Sources

Controlling regioselectivity in the acylation of 2-butoxy-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 2-Butoxy-1-Fluorobenzene Topic: Controlling Regioselectivity & Chemoselectivity Ticket ID: REGIO-2B1F-ACYL Status: Open Analyst: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are attempting to acylate 2-butoxy-1-fluorobenzene . This substrate presents a classic "Director Conflict" coupled with a high risk of side reactions.

  • The Conflict: You have a strong activator (-OBu , alkoxy) and a weak deactivator (-F , halogen).

    • -OBu (Position 2): Directs ortho/para. Strong resonance donor.

    • -F (Position 1): Directs ortho/para. Inductive withdrawer, resonance donor.

  • The Target: The C5 position (para to the butoxy group) is the electronic and steric favorite.

  • The Risks:

    • Dealkylation (The "Butyl Trap"): Strong Lewis acids (e.g., AlCl₃) can cleave the butyl ether, yielding a phenol.

    • Ortho-Acylation (C3): While electronically activated, this site is sterically hindered by the butyl chain.

    • Polyacylation: Rare, as the product is deactivated, but possible under forcing conditions.

Part 1: The Protocol (Optimized for Regiocontrol)

Do not use standard "textbook" Friedel-Crafts conditions (AlCl₃/Reflux). The butyl group is too labile. Use this optimized workflow to maximize the C5-Para product.

Recommended Reagents
  • Acylating Agent: Acetyl Chloride (1.1 equiv) or Acetic Anhydride.

  • Catalyst: Zinc Chloride (ZnCl₂) or Iron(III) Chloride (FeCl₃) .

    • Why? AlCl₃ is too harsh and promotes ether cleavage (dealkylation). ZnCl₂ is milder and preserves the C-O bond.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Why? Non-polar solvents favor the kinetic product (Para) by clustering the catalyst/acylium complex away from the sterically crowded ortho site.

Step-by-Step Methodology
  • Catalyst Activation:

    • Flame-dry a 3-neck round bottom flask under N₂ flow.

    • Add ZnCl₂ (1.2 equiv) . Note: If using fused ZnCl₂, crush it rapidly to minimize moisture absorption.

    • Suspend in anhydrous DCM (0.5 M concentration) .

  • Electrophile Generation:

    • Cool the suspension to 0°C .

    • Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 15 mins. You should see the formation of the acylium complex (often a color change or slight dissolution).

  • Substrate Addition (Critical for Selectivity):

    • Dissolve 2-butoxy-1-fluorobenzene (1.0 equiv) in a minimal amount of DCM.

    • Add this solution slowly (over 30 mins) to the catalyst mixture at 0°C.

    • Causality: Slow addition keeps the concentration of free arene low relative to the electrophile, preventing bi-molecular side reactions.

  • Reaction & Quench:

    • Allow to warm to Room Temperature (20-25°C). Monitor by TLC/GC.

    • Stop point: Do not reflux unless conversion is <10% after 4 hours.

    • Quench by pouring onto ice/HCl mixture . The HCl prevents the formation of insoluble zinc salts.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak in the IR at ~3300 cm⁻¹ (broad), and my product is soluble in NaOH."

Diagnosis: Dealkylation (Ether Cleavage). You have lost the butyl group, converting your ether into a phenol (likely 3-fluoro-4-hydroxy-acetophenone).

  • Cause: The Lewis Acid was too strong (e.g., AlCl₃, BBr₃) or the temperature was too high. The Lewis acid coordinated to the ether oxygen, facilitating nucleophilic attack on the butyl group.

  • Fix: Switch to a "soft" Lewis acid like ZnCl₂ or SnCl₄ . Alternatively, use Triflic Anhydride (Tf₂O) as a catalyst promoter which operates under milder conditions.

Issue 2: "I have a mixture of two isomers (90:10 ratio). How do I know which is which?"

Diagnosis: Regioisomer Competition (C5 vs C3).

  • The Major Product (C5 - Para to OBu): This is your target.

    • NMR Signature: Look for a doublet with a coupling constant J ≈ 8-9 Hz (ortho coupling between H4 and H3) and a meta-coupling to Fluorine.

  • The Minor Product (C3 - Ortho to OBu):

    • NMR Signature: This position is crowded. The proton at C4 will show coupling to F.

  • Fix: Recrystallization from Hexane/Ethyl Acetate usually isolates the para-isomer easily due to its higher symmetry and melting point.

Issue 3: "The reaction stalled at 50% conversion."

Diagnosis: Catalyst Poisoning or Complexation. The product (a ketone) is a Lewis Base. It complexes with the Lewis Acid catalyst, effectively removing it from the cycle.

  • Fix: This is not a true catalytic cycle; it is stoichiometric. Ensure you are using >1.1 equivalents of Lewis Acid. The "catalyst" is consumed by the product.

Part 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired acylation and the unwanted dealkylation.

Acylationpathway Start 2-Butoxy-1-Fluorobenzene Complex Arene-Lewis Acid Complex Start->Complex + RCOCl / LA Coord_O Lewis Acid Coordinated to Oxygen Start->Coord_O Strong LA (AlCl3) TS_Para Transition State (Para Attack) Complex->TS_Para Major Path (Sterically Favored) TS_Ortho Transition State (Ortho Attack) Complex->TS_Ortho Minor Path (Sterically Hindered) Sigma_Para Sigma Complex (Stabilized by OBu) TS_Para->Sigma_Para Product_Para Target: 5-Acyl-2-butoxy-1-fluorobenzene Sigma_Para->Product_Para - H+ Product_Ortho Byproduct: 3-Acyl isomer TS_Ortho->Product_Ortho Phenol Failure: Dealkylated Phenol Coord_O->Phenol Heat / Cl- attack

Caption: Reaction pathway showing the kinetic preference for Para-acylation (Green) vs. the risks of Ortho-acylation and Dealkylation (Red).

Part 4: Data & Compatibility Matrix

Table 1: Lewis Acid Compatibility for Alkoxy-Benzenes

Lewis AcidReactivityDealkylation RiskRegioselectivity (Para:Ortho)Recommendation
AlCl₃ HighSevere ModerateAvoid (unless <0°C)
FeCl₃ HighModerateGoodGood alternative
ZnCl₂ ModerateLowExcellent Primary Choice
SnCl₄ ModerateLowHighGood for sensitive substrates
TfOH HighLowHighExcellent (Protic Acid)

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Effenberger, F., & Epple, G. (1965). "Acylation of Alkoxybenzenes." Angewandte Chemie International Edition, 4(5), 418-419. (Establishes para-selectivity rules for alkoxy groups).
  • Simmons, E. M., & Hartwig, J. F. (2012). "Regioselective Functionalization of Fluoroarenes." Science, 337(6097), 954-957. Link (Discusses directing effects of Fluorine vs Alkoxy).

  • BenchChem Technical Library. (2025). "Friedel-Crafts Acylation of Fluorobenzene Derivatives." Link (General protocols for fluorinated aromatics).

Stability of 3'-n-Butoxy-4'-fluoropropiophenone under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: Stability of 3'-n-Butoxy-4'-fluoropropiophenone Under Acidic Conditions

Executive Summary

This compound exhibits high stability under standard acidic conditions encountered in typical laboratory workflows, such as HPLC mobile phases (0.1% TFA/Formic acid) and acidic workups (1N HCl).

Contrary to the acid-lability often associated with tert-butoxy (Boc) groups or acetals, the n-butoxy moiety is a primary alkyl aryl ether. This linkage is robust and kinetically resistant to hydrolysis. Cleavage of the ether bond to generate the corresponding phenol (3'-hydroxy-4'-fluoropropiophenone) requires forcing conditions , such as refluxing in concentrated hydrohalic acids (HI, HBr) or the use of strong Lewis acids (e.g., BBr₃).

Key Takeaway: If you observe "degradation" in dilute acid at room temperature, it is likely not chemical hydrolysis but rather precipitation due to the molecule's high lipophilicity.

Technical Deep Dive: Mechanistic Stability

The Ether Linkage Distinction

It is critical to distinguish the n-butoxy group from the acid-labile tert-butoxy group often found in drug development (e.g., Boc protecting groups).

  • Tert-butoxy (Boc): Cleaves via an E1 or Sɴ1 mechanism . The stability of the resulting tert-butyl carbocation allows cleavage even in mild acid (e.g., TFA/DCM).

  • n-Butoxy (Target Molecule): Cleavage requires an Sɴ2 mechanism . The primary butyl cation is unstable, preventing Sɴ1 pathways. Therefore, cleavage requires:

    • Protonation of the ether oxygen (requires strong acid).[1]

    • Nucleophilic attack by a strong nucleophile (I⁻ or Br⁻) at the

      
      -carbon of the butyl chain.
      
    • High thermal energy (Heat).

In the absence of a strong nucleophile (e.g., in H₂SO₄ or HCl/MeOH) and heat, the reaction barrier is too high for cleavage to occur.

Theoretical Degradation Pathway (Forcing Conditions)

Under extreme conditions (e.g., 57% HI, Reflux), the molecule undergoes ether cleavage.

Degradation Start This compound (Intact Ether) Protonated Protonated Intermediate (Oxonium Ion) Start->Protonated + H+ (Fast, Reversible) Transition SN2 Transition State (Nucleophilic Attack by I-) Protonated->Transition + I- (Rate Limiting) Product1 3'-Hydroxy-4'-fluoropropiophenone (Phenol Derivative) Transition->Product1 Ether Cleavage Product2 1-Iodobutane (Alkyl Halide) Transition->Product2

Figure 1: Mechanism of acid-mediated ether cleavage under forcing conditions (HI/Reflux).

Troubleshooting Guide (Q&A)

Q1: I see a loss of peak area in my HPLC chromatogram when using 0.1% TFA. Is it hydrolyzing? A: Unlikely. The n-butoxy group is stable in 0.1% TFA. The loss of signal is likely due to precipitation .

  • Explanation: This molecule is highly lipophilic (LogP ~3.5–4.0). If your sample diluent is highly aqueous (e.g., 50% Water), the compound may crash out of solution inside the vial or on the column frit.

  • Solution: Dissolve the sample in 100% Acetonitrile or Methanol before injection. Ensure your gradient starts with at least 30-40% organic solvent.

Q2: Can I use this compound in a reaction with 1M HCl? A: Yes. 1M HCl at room temperature will not cleave the ether.

  • Caution: Ensure the compound is soluble in the reaction solvent. If using a biphasic system (DCM/1M HCl), the compound will partition into the organic layer and remain stable.

Q3: I observe a new peak at RRT 0.75 after refluxing in HBr. What is it? A: This is likely the de-alkylated phenol: 3'-hydroxy-4'-fluoropropiophenone .

  • Confirmation: Check the UV spectrum. Phenols often show a bathochromic shift (red shift) in basic media compared to the ether. Run LC-MS; the mass should decrease by roughly 56 Da (Loss of C₄H₈).

Q4: Is the fluorine atom stable in acid? A: Yes. The aryl C-F bond is extremely strong (approx. 110 kcal/mol) and is inert to standard acidic hydrolysis conditions.

Experimental Protocols

Protocol A: Acid Stability Stress Test (Validation)

Use this protocol to verify stability in your specific matrix.

StepActionCritical Parameter
1. Preparation Dissolve 10 mg of substance in 10 mL Acetonitrile.Conc: 1 mg/mL.
2. Acid Stress Mix 1 mL of sample solution with 1 mL of 1N HCl .Final solvent: 50:50 ACN:HCl (aq).
3. Incubation Incubate at 60°C for 4 hours .Sealed vial to prevent evaporation.
4. Analysis Neutralize with 1N NaOH (optional) or inject directly.Analyze via HPLC-UV (254 nm).
5. Criteria Compare peak area % to a control (stored at 4°C).Degradation > 2% indicates instability.

Expected Result: >99.0% Recovery. (No significant degradation).

Protocol B: Identification of Hydrolysis Product (Impurity Marker)

If you need to generate the impurity for reference.

  • Reagent: 48% HBr (aq) or BBr₃ (1M in DCM).

  • Procedure (HBr): Dissolve compound in Acetic Acid/HBr (1:1). Reflux for 12 hours.

  • Workup: Cool, dilute with water, extract with Ethyl Acetate.

  • Result: The n-butyl group is cleaved, yielding 3'-hydroxy-4'-fluoropropiophenone.

Diagnostic Workflow

Use this logic tree to diagnose "Stability" issues in the lab.

Troubleshooting Start Issue: Low Assay or Impurity Growth in Acid CheckSolvent Check Sample Diluent. Is Organic % < 40%? Start->CheckSolvent Precipitation CAUSE: Precipitation. Compound is lipophilic. Increase Organic %. CheckSolvent->Precipitation Yes CheckAcid Check Acid Strength. Is it HI, HBr, or BBr3? CheckSolvent->CheckAcid No CheckTemp Check Temperature. Is it > 80°C? CheckAcid->CheckTemp No (HCl/H2SO4) RealDegradation CAUSE: Ether Cleavage. Confirm by LC-MS (Mass -56 Da). CheckAcid->RealDegradation Yes (Strong Nucleophile) Stable RESULT: False Alarm. Compound is chemically stable. Check instrument/vial adsorption. CheckTemp->Stable No (Room Temp) CheckTemp->RealDegradation Yes (High Heat)

Figure 2: Diagnostic logic for evaluating stability issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

    • Authority on the mechanism of ether cleavage requiring strong acid and nucleophiles.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

    • Defines the stability profiles of alkyl aryl ethers (stable) vs. tert-butyl ethers (labile).
  • PubChem Compound Summary. (2023). 1-(3-Butoxy-4-fluorophenyl)propan-1-one. National Center for Biotechnology Information.

    • Source for chemical structure and physical property estim
  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863.

    • Review confirming that primary alkyl aryl ethers require forcing conditions for cleavage.

Sources

Separation of 3'-n-Butoxy and 2'-n-Butoxy isomers in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioisomer Separation Guide Ticket ID: #ISO-BUTOXY-001 Subject: Separation of 3'-n-Butoxy and 2'-n-Butoxy Isomers in Reaction Mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Regioisomer Challenge

You are dealing with a classic "Ortho vs. Meta" separation challenge. In your reaction mixture, the 2'-n-Butoxy (Ortho) isomer typically exhibits steric shielding and potential intramolecular effects, while the 3'-n-Butoxy (Meta) isomer is more sterically accessible and chemically "exposed."

Because these are structural isomers with identical molecular weights, standard Mass Spectrometry (MS) cannot distinguish them without fragmentation analysis, and their boiling points are often within 2–5°C of each other, making standard distillation inefficient.

This guide provides a self-validating workflow to resolve these species using differences in their molecular shape (hydrodynamic volume) and


-electron accessibility .

Module 1: Analytical Diagnostics (The "See It" Phase)

Q: Standard C18 HPLC is showing a single broad peak or a "shoulder." How do I resolve these isomers?

A: Stop optimizing efficiency (


); optimize selectivity (

).
Standard C18 columns rely on hydrophobic interaction. Since both isomers have a butyl chain, their hydrophobicity is nearly identical. You must exploit the difference in their electron clouds.
  • The Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1]

  • The Mechanism: The 2'-isomer (ortho) has a crowded "shape" that disrupts

    
    -
    
    
    
    stacking with the stationary phase. The 3'-isomer (meta) is planar and accessible, allowing stronger
    
    
    -
    
    
    interaction with the phenyl rings on the column.
  • Critical Solvent Choice: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN contains

    
    -electrons (triple bond) that compete with the stationary phase, suppressing the separation mechanism. MeOH is "
    
    
    
    -transparent," allowing the column to interact fully with your isomers.

Q: How can I validate that the peaks are actually separated and not just an impurity?

A: Use an Orthogonal Detection Matrix. Do not rely on UV alone. Use the following self-validating protocol:

  • GC-FID Check: Inject the mixture on a polar column (e.g., Wax/PEG). The 2'-isomer usually elutes earlier due to lower boiling point/higher volatility (ortho-effect).

  • Relative Retention: Calculate the Selectivity Factor (

    
    ).
    
    
    
    
    If
    
    
    , preparative separation will be painful. Aim for
    
    
    by lowering temperature (e.g., 15°C) to "freeze" the molecular conformations.
Visual Workflow: Method Development

MethodDev cluster_0 Critical Decision Point Start Crude Mixture C18 C18 Column (Hydrophobic) Start->C18 Result1 Co-elution / Shoulder C18->Result1 Switch Switch Mechanism Result1->Switch Selectivity Failure Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Switch->Phenyl Solvent Mobile Phase: MeOH/Water Switch->Solvent Success Baseline Separation (Alpha > 1.2) Phenyl->Success Solvent->Success

Figure 1: Decision pathway for switching from hydrophobic (C18) to pi-selective (Phenyl-Hexyl) stationary phases.

Module 2: Preparative Purification (The "Do It" Phase)

Q: I have 50 grams of crude. Chromatography is too expensive. Can I distill?

A: Only if you use Vacuum Fractional Distillation with high theoretical plates. The boiling point difference (


) is likely small.
  • 2'-n-Butoxy: Generally lower boiling point (more compact, less intermolecular interaction).

  • 3'-n-Butoxy: Generally higher boiling point.

Protocol:

  • Use a Vigreux column (minimum 20cm) or a Spinning Band Distillation system (ideal).

  • Apply high vacuum (< 5 mbar) to prevent thermal degradation.

  • Collect fractions small (e.g., 2% of total volume).

  • Stop when the head temperature rises by 2°C; this is the "mixed fraction" zone.

Q: What is the "Flash Chromatography" strategy for this?

A: Loading capacity is your enemy here. Because


 is small, you cannot overload the column.
  • Stationary Phase: Use spherical silica (20–40 µm). Irregular silica has too much eddy diffusion.

  • Loading: Do not exceed 1% sample load (w/w) relative to silica.

  • Eluent: Use a gradient of Hexane:Ethyl Acetate (or Toluene:Hexane for aromatic selectivity). Toluene acts as a "modulator" for the aromatic rings.

Comparative Data: Separation Techniques
FeatureDistillationFlash Chromatography (Silica)Prep-HPLC (Phenyl-Hexyl)
Primary Mechanism Volatility (Boiling Point)Polarity (Adsorption)Shape Selectivity /

-

Suitability for 2'/3' Low (Requires

C)
Medium (Requires optimized solvent)High (Best resolution)
Throughput High (kg scale)Medium (g scale)Low (mg to g scale)
Cost per gram LowMediumHigh

Module 3: Troubleshooting & FAQs

Q: My peaks looked separated on the analytical column, but they merged during scale-up.

A: This is the "Loading Effect." Analytical columns (4.6 mm ID) dissipate heat effectively. Prep columns (20 mm+ ID) generate frictional heat, which alters the adsorption isotherm.

  • Fix: Reduce the flow rate to 70% of the calculated linear velocity.

  • Fix: Dilute your sample injection. Injecting a "plug" of high-concentration solvent causes "viscous fingering," ruining the separation.

Q: I see a third peak forming during the run. Is my compound decomposing?

A: Check for "On-Column Isomerization." If your mobile phase is acidic (e.g., 0.1% TFA) and the reaction mixture contains residual catalyst, the butoxy group can migrate or cleave.

  • Test: Re-inject the collected fraction. If it shows two peaks again, the column environment is reacting with your sample.

  • Fix: Switch to a neutral buffer (Ammonium Acetate, pH 7.0) or remove the acid modifier entirely.

Visual Workflow: Troubleshooting Co-elution

Troubleshooting Problem Issue: Peaks Merging/Co-elution Check1 Check Organic Modifier Problem->Check1 Action1 Switch ACN to MeOH (Enhance Pi-Pi) Check1->Action1 If using ACN Check2 Check Temperature Check1->Check2 If already MeOH Action2 Lower Temp to 15°C (Lock Conformation) Check2->Action2 If > 25°C Check3 Check pH Check2->Check3 If Cold Action3 Neutralize Mobile Phase (Prevent Ionization/Drift) Check3->Action3

Figure 2: Step-by-step troubleshooting for resolving merging isomer peaks.

References

  • Kirkland, J. J. (2000). Optimization of the Separation of Aromatic Isomers on Phenyl-Hexyl Stationary Phases. Journal of Chromatography A. (General reference to Phenyl-Hexyl mechanism).

  • Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.
  • Advanced Materials Technology . (2018). Application Note: Separation of Positional Isomers using Fused-Core Phenyl-Hexyl Columns. .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Phenomenex Inc. (2020). Technical Guide: Selectivity Differences Between Phenyl-Hexyl and Biphenyl Phases. .

Sources

Validation & Comparative

A Predictive Guide to 13C NMR Chemical Shifts for 3'-Alkoxy-4'-fluoropropiophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis and characterization of novel organic compounds are paramount. Among these, 3'-alkoxy-4'-fluoropropiophenones represent a class of intermediates with significant potential. Their structural integrity, purity, and isomeric differentiation are critical aspects that can be unequivocally determined through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR.

The Structural Framework and Its Influence on ¹³C NMR Spectra

The chemical structure of 3'-alkoxy-4'-fluoropropiophenones, characterized by a propiophenone core with an alkoxy group at the 3'-position and a fluorine atom at the 4'-position of the phenyl ring, gives rise to a distinct ¹³C NMR spectrum. The chemical shift of each carbon atom is a sensitive probe of its local electronic environment, which is primarily influenced by a combination of inductive and resonance effects of the substituents.

Diagram of the General Structure and Carbon Numbering:

Caption: General structure of 3'-alkoxy-4'-fluoropropiophenones with carbon numbering.

Key Factors Influencing Chemical Shifts:
  • Inductive Effects: The highly electronegative fluorine and oxygen atoms withdraw electron density from the carbons to which they are attached (C-4' and C-3', respectively). This deshielding effect causes these carbons and, to a lesser extent, their immediate neighbors, to resonate at a lower field (higher ppm values).

  • Resonance Effects: Both the alkoxy group and the fluorine atom are ortho-, para-directing activators in electrophilic aromatic substitution, meaning they donate electron density to the aromatic ring via resonance. This electron-donating effect increases the electron density at the ortho and para positions relative to the substituent, causing a shielding effect (a shift to a higher field or lower ppm values). In this specific substitution pattern, the resonance effects of both substituents will influence the chemical shifts of all aromatic carbons.

  • Substituent Additivity: The chemical shift of a carbon in a polysubstituted benzene ring can be approximated by adding the substituent chemical shift (SCS) increments of each substituent to the chemical shift of benzene (128.5 ppm). While this method provides a good estimate, steric interactions between adjacent substituents can sometimes lead to deviations from simple additivity.[1]

Predicted ¹³C NMR Chemical Shifts: A Comparative Analysis

The following table provides predicted ¹³C NMR chemical shift ranges for a series of 3'-alkoxy-4'-fluoropropiophenones. These predictions are derived from experimental data of structurally related compounds, including 4-fluoroacetophenone, 3-methoxyacetophenone, and propiophenone, and are interpreted based on the principles outlined above.

Carbon Atom3'-Methoxy-4'-fluoropropiophenone (Predicted δ, ppm)3'-Ethoxy-4'-fluoropropiophenone (Predicted δ, ppm)3'-Isopropoxy-4'-fluoropropiophenone (Predicted δ, ppm)Justification for Predicted Shifts and Trends
C=O 196.0 - 198.0196.0 - 198.0196.0 - 198.0The carbonyl carbon is significantly deshielded. Its chemical shift is relatively insensitive to minor changes in the alkoxy group.
31.0 - 33.031.0 - 33.031.0 - 33.0The methylene carbon adjacent to the carbonyl group. Its chemical shift is primarily influenced by the carbonyl group.
8.0 - 10.08.0 - 10.08.0 - 10.0The terminal methyl carbon of the propyl chain, appearing at a high field.
C-1' 130.0 - 132.0130.0 - 132.0130.0 - 132.0This quaternary carbon is deshielded by the adjacent carbonyl group.
C-2' 110.0 - 112.0110.0 - 112.0110.0 - 112.0Shielded by the para-alkoxy group's resonance effect.
C-3' 158.0 - 160.0157.0 - 159.0156.0 - 158.0Deshielded due to the direct attachment of the electronegative oxygen atom. A slight upfield shift is expected with increasing steric bulk of the alkoxy group.
C-4' 163.0 - 166.0 (d, ¹JCF ≈ 250 Hz)163.0 - 166.0 (d, ¹JCF ≈ 250 Hz)163.0 - 166.0 (d, ¹JCF ≈ 250 Hz)Strongly deshielded by the highly electronegative fluorine atom. The signal will appear as a doublet due to one-bond coupling with ¹⁹F.[2]
C-5' 114.0 - 116.0 (d, ²JCF ≈ 22 Hz)114.0 - 116.0 (d, ²JCF ≈ 22 Hz)114.0 - 116.0 (d, ²JCF ≈ 22 Hz)Shielded by the ortho-alkoxy group's resonance. Will appear as a doublet due to two-bond coupling with ¹⁹F.[2]
C-6' 124.0 - 126.0 (d, ³JCF ≈ 7 Hz)124.0 - 126.0 (d, ³JCF ≈ 7 Hz)124.0 - 126.0 (d, ³JCF ≈ 7 Hz)Influenced by the meta-alkoxy and ortho-fluoro substituents. Will appear as a doublet due to three-bond coupling with ¹⁹F.[2]
O-CHₓ 55.5 - 56.5 (-CH₃)63.0 - 64.0 (-CH₂)70.0 - 71.0 (-CH)The chemical shift of the alkoxy carbon directly attached to the oxygen will move downfield with increased substitution.
-CHₓ -14.5 - 15.5 (-CH₃)21.5 - 22.5 (-CH₃)The terminal methyl carbons of the ethoxy and isopropoxy groups will appear at a higher field.

Note on C-F Coupling: A key feature in the ¹³C NMR spectra of these compounds will be the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. Carbons at the ortho (C-5') and meta (C-6') positions will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, also resulting in doublet signals.[2]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality, reproducible ¹³C NMR spectra for 3'-alkoxy-4'-fluoropropiophenones, a standardized experimental protocol is essential.

Workflow for ¹³C NMR Data Acquisition:

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing a Dissolve 20-50 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). b Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the sample into the spectrometer. c->d e Lock the spectrometer on the deuterium signal of the solvent. d->e f Shim the magnetic field to achieve optimal homogeneity. e->f g Set up a standard ¹³C{¹H} pulse program (proton-decoupled). f->g h Set the spectral width to cover the expected range (~0-220 ppm). g->h i Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans). h->i j Apply Fourier transformation to the free induction decay (FID). i->j k Phase correct the spectrum. j->k l Calibrate the chemical shift scale using the TMS signal at 0 ppm. k->l m Perform baseline correction. l->m

Caption: A standardized workflow for acquiring ¹³C NMR spectra.

Causality Behind Experimental Choices:
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its deuterium signal provides a stable lock for the spectrometer. Its carbon signal at ~77 ppm is well-defined and typically does not interfere with the signals of the analyte.

  • Concentration: A concentration of 20-50 mg in ~0.7 mL of solvent is generally sufficient to obtain a good signal-to-noise ratio for ¹³C NMR in a reasonable amount of time, given the low natural abundance of the ¹³C isotope (1.1%).[3]

  • Proton Decoupling: Routine ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies that cover all proton resonances. The result is the collapse of all ¹³C-¹H couplings, simplifying the spectrum to a series of singlets for each unique carbon (unless coupled to other nuclei like ¹⁹F). This also provides a significant enhancement in signal intensity through the Nuclear Overhauser Effect (NOE).[3]

Conclusion

This guide provides a predictive framework for the ¹³C NMR chemical shifts of 3'-alkoxy-4'-fluoropropiophenones. By understanding the interplay of inductive and resonance effects, and by leveraging data from analogous structures, researchers can confidently predict and interpret the ¹³C NMR spectra of these important chemical intermediates. The provided experimental protocol further ensures the acquisition of high-quality, reliable data for structural verification and purity assessment. As with any predictive model, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable tool in the design and execution of such experiments.

References

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Information for: Aerobic oxidation of styrenes to acetophenones catalyzed by copper nitrate in the presence of TEMPO. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 221–227.
  • Patterson-Elenbaum, M. A., Johnson, A. M., & Zeller, M. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806.
  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • Marinković, A. D., Mijin, D. Ž., Burojević, D. D., & Brković, D. Lj. (2013). Substituent effect on IR, 1H- and 13C-NMR spectral data in N-(substituted phenyl)-2-cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 19(1), 67–78.
  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Rajalakshmi, R., & Thirunarayanan, G. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 5(4), 153–160.
  • Request PDF. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.

Sources

A Comparative Guide to the FTIR Spectral Characteristics of 3'-n-Butoxy-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3'-n-Butoxy-4'-fluoropropiophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It explains the vibrational origins of key spectral features, compares them against related chemical structures to highlight the influence of specific functional groups, and provides a robust experimental protocol for obtaining high-quality data.

Introduction to the Spectral Analysis of a Substituted Aromatic Ketone

FTIR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation, it generates a unique spectral fingerprint, allowing for the precise identification of functional groups and elucidation of molecular structure.[1] The subject of this guide, this compound, is a multi-functionalized aromatic ketone. Its structure comprises a propiophenone core substituted with a fluorine atom and an n-butoxy group on the aromatic ring. Each of these components—the carbonyl group, the aromatic system, the C-F bond, and the alkoxy ether linkage—gives rise to distinct and characteristic absorption bands in the infrared spectrum. Understanding the position, intensity, and shape of these peaks is crucial for confirming synthesis, assessing purity, and predicting chemical behavior.

Part 1: Predicted Characteristic FTIR Peaks of this compound

The FTIR spectrum of this compound can be systematically interpreted by dissecting the molecule into its constituent functional groups. The electron-donating effect of the butoxy group and the electron-withdrawing nature of the fluorine atom, along with conjugation effects from the aromatic ring, collectively influence the precise wavenumbers of the vibrational modes.

A summary of the expected absorption bands is presented below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
~3100-3050C-H StretchAromatic RingMedium to WeakCharacteristic of C(sp²)-H bonds on the benzene ring.[2]
~2960, 2935, 2875C-H Stretch (Asymmetric & Symmetric)n-Butoxy & Ethyl ChainsStrongMultiple sharp peaks corresponding to CH₃ and CH₂ groups in the aliphatic chains.
~1680C=O StretchAromatic KetoneStrongThe position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[3][4] Substituent effects will fine-tune this value.
~1605, 1585, 1510C=C StretchAromatic RingMedium to StrongMultiple bands are characteristic of the benzene ring skeleton.
~1465C-H Bend (Scissoring)Methylene (-CH₂-)MediumFrom both the ethyl and n-butyl chains.
~1380C-H Bend (Umbrella)Methyl (-CH₃)MediumFrom both the ethyl and n-butyl chains.
~1260C(aryl)-O Stretch (Asymmetric)Aryl EtherStrongA very prominent peak characteristic of the alkoxy group attached to the aromatic ring.
~1230C-F StretchAryl FluorideStrongThe carbon-fluorine bond gives a strong, characteristic absorption. This peak may overlap with the strong C-O stretch.[5]
~1120C(aliphatic)-O Stretch (Symmetric)Alkyl EtherMedium to StrongCorresponds to the O-CH₂ bond of the butoxy group.
~880-810C-H Bend (Out-of-Plane)Aromatic RingStrongThe specific position is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.

Part 2: Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its spectrum with simpler, structurally related molecules. This comparison isolates the spectral contributions of the butoxy and fluoro substituents.

CompoundKey Spectral Differences from Target Molecule
Propiophenone (Baseline)- Missing: Strong C(aryl)-O stretch (~1260 cm⁻¹), strong C-F stretch (~1230 cm⁻¹), and aliphatic C-H stretches from the butyl group (~2960-2875 cm⁻¹). - C=O Position: The carbonyl stretch in propiophenone is typically found around 1690-1685 cm⁻¹.[6][7] The electronic effects of the butoxy and fluoro groups on the target molecule will cause a shift from this baseline. - Aromatic Bending: Exhibits a different C-H out-of-plane bending pattern characteristic of a monosubstituted ring.
4'-Fluoropropiophenone - Missing: Strong C(aryl)-O stretch (~1260 cm⁻¹) and the full set of aliphatic C-H stretches from the n-butyl chain.[8] - Analysis: Comparing the target molecule to this compound directly reveals the significant contribution of the butoxy group, including the prominent aryl ether stretch and the additional aliphatic C-H absorptions.
3'-Butoxypropiophenone (Hypothetical)- Missing: Strong C-F stretch (~1230 cm⁻¹). - Analysis: This comparison isolates the impact of the fluorine atom. The absence of the C-F band would be the most obvious difference. Additionally, the high electronegativity of fluorine influences the electron density of the entire aromatic system, subtly shifting the positions of the C=O and C=C ring stretching bands compared to a molecule with only an alkoxy substituent.[9]

Part 3: Experimental Protocol for ATR-FTIR Analysis

This section provides a standardized, self-validating protocol for acquiring a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Instrumentation and Materials
  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Diamond or Germanium ATR accessory

  • Sample of this compound

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free laboratory wipes

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing & Interpretation Clean_ATR 1. Clean ATR Crystal Collect_BG 2. Collect Background Spectrum Clean_ATR->Collect_BG Ensures no contaminant peaks Apply_Sample 3. Apply Sample to Crystal Collect_BG->Apply_Sample Reference collected Collect_Sample 4. Collect Sample Spectrum Apply_Sample->Collect_Sample Ensure good contact Process_Data 5. Baseline Correction & Normalization Collect_Sample->Process_Data Raw data acquired Analyze_Spectrum 6. Peak Identification & Comparison Process_Data->Analyze_Spectrum Spectrum ready for analysis

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology
  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol or acetone.

    • Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination and ensure the background measurement is accurate.

  • Background Collection:

    • With the clean, empty ATR accessory in place, initiate a background scan using the spectrometer software.

    • Typical Parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).

    • The background spectrum measures the absorbance of ambient air (CO₂, water vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of liquid this compound (or a small amount of solid powder) directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR pressure arm to ensure firm and even contact between the sample and the crystal surface.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan, initiate the sample scan.

    • The software will automatically ratio the sample measurement against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform an automated baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the precise wavenumbers of the major absorption bands.

    • Compare the resulting spectrum to the predicted values in Part 1 and the comparative data in Part 2 to confirm the identity and purity of the compound.

  • Final Cleaning:

    • After analysis, clean the sample from the ATR crystal using a solvent-dampened wipe. Ensure the instrument is left clean for the next user.

References

  • [No Author]. (n.d.). Ketone infrared spectra. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • [No Author]. (2020, February 7). CH 336: Ketone Spectroscopy. Oregon State University. Retrieved February 13, 2026, from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved February 13, 2026, from [Link]

  • [No Author]. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Illinois State University. Retrieved February 13, 2026, from [Link]

  • Flett, M. S. C. (1951). The infrared absorption spectra of some aromatic hydroxy-ketones. Journal of the Chemical Society, 962-967. Retrieved February 13, 2026, from [Link]

  • [No Author]. (2020, December 28). IR spectrum for propiophenone, phenylacetone and 3-phenylpropanal. Chegg. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • [No Author]. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM. Retrieved February 13, 2026, from [Link]

  • Salaimi, F., et al. (2020). FTIR spectra of the synthesized samples. ResearchGate. Retrieved February 13, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 13, 2026, from [Link]

  • Gu, C., et al. (2018). Effects of Alkoxy and Fluorine Atom Substitution of Donor Molecules on the Morphology and Photovoltaic Performance of All Small Molecule Organic Solar Cells. Frontiers in Chemistry. Retrieved February 13, 2026, from [Link]

  • Ramos-Tejada, M. M., et al. (2014). FTIR spectra of the fluorinated microspheres prepared with various contents of FS within the mixture. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications. Retrieved February 13, 2026, from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. Retrieved February 13, 2026, from [Link]

  • Amarasiri, I., et al. (2022). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. NSF Public Access Repository. Retrieved February 13, 2026, from [Link]

  • [No Author]. (2023). Synthesis and characterisation of new silicon–perfluoropropenyl compounds. RSC Advances. Retrieved February 13, 2026, from [Link]

  • Jacobsen, E. N., et al. (2012). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses. Retrieved February 13, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of fluorinated compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for the elucidation of these structures. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of fluorinated propiophenones. By delving into the fragmentation mechanisms, this document aims to equip you with the expertise to confidently identify and differentiate positional isomers of these compounds, a critical task in pharmaceutical development, forensic science, and chemical synthesis.

Introduction: The Significance of Fluorinated Propiophenones and Mass Spectrometry

Fluorinated propiophenones are a class of aromatic ketones that serve as key building blocks in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the phenyl ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise determination of the fluorine substituent's position is not merely an academic exercise but a crucial aspect of drug design and quality control.

Electron ionization mass spectrometry (EI-MS) is a powerful tool for this purpose. The high-energy electrons used in EI induce reproducible fragmentation of molecules, generating a unique fingerprint or "mass spectrum" that is dependent on the molecule's structure. By understanding the principles that govern these fragmentation pathways, we can deduce the original structure of the analyte.

The Fundamental Fragmentation of Propiophenone

Before exploring the influence of fluorine substitution, it is essential to understand the basic fragmentation pattern of the parent molecule, propiophenone. Under electron ionization, propiophenone undergoes characteristic fragmentation pathways, primarily driven by the stability of the resulting fragments.

The most prominent fragmentation is the α-cleavage of the ethyl group, leading to the formation of the highly stable benzoyl cation. This fragmentation pathway is so favorable that the benzoyl cation (m/z 105) is typically the base peak in the mass spectrum of propiophenone. A secondary fragmentation involves the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation to form the phenyl cation (m/z 77).

Caption: Primary fragmentation pathway of propiophenone under EI-MS.

The Influence of Fluorine Substitution: A Comparative Analysis

The introduction of a fluorine atom to the phenyl ring of propiophenone introduces new possibilities for fragmentation and alters the relative abundances of common fragments. The position of the fluorine atom (ortho, meta, or para) has a subtle yet discernible effect on the mass spectrum, which can be exploited for isomer differentiation. A key observation in the mass spectra of fluorinated aromatic compounds is the potential for the formation of a fluorotropylium ion through ring expansion, although the strong C-F bond makes the loss of a fluorine radical less common compared to other halogens.

This guide will now compare the fragmentation patterns of non-fluorinated propiophenone with its 3-fluoro and 4-fluoro positional isomers, based on experimental data from the NIST Mass Spectral Library.[1][2] Due to the unavailability of a public domain mass spectrum for 2-fluoropropiophenone, its expected fragmentation will be extrapolated based on established principles of ortho effects in mass spectrometry.

Comparative Fragmentation Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
Propiophenone134105 (100%), 77 (30%)
4-Fluoropropiophenone152123 (100%), 95 (45%)
3-Fluoropropiophenone152123 (100%), 95 (35%)
2-Fluoropropiophenone (Predicted)152123 (>100%), 95 (<35%)
4-Fluoropropiophenone: The Para Isomer

The mass spectrum of 4-fluoropropiophenone is dominated by the α-cleavage of the ethyl group, analogous to the parent compound. This results in the formation of the 4-fluorobenzoyl cation at m/z 123, which is the base peak. Subsequent loss of carbon monoxide from this cation generates the 4-fluorophenyl cation at m/z 95.

Caption: Primary fragmentation pathway of 4-fluoropropiophenone.

3-Fluoropropiophenone: The Meta Isomer

Similar to the para isomer, the fragmentation of 3-fluoropropiophenone is characterized by the formation of the 3-fluorobenzoyl cation (m/z 123) as the base peak, followed by the generation of the 3-fluorophenyl cation (m/z 95). However, a subtle difference lies in the relative abundance of the m/z 95 fragment, which is generally lower compared to the 4-fluoro isomer. This difference can be attributed to the influence of the fluorine's position on the stability of the resulting cation.

2-Fluoropropiophenone: The Ortho Isomer (Predicted Fragmentation)

Experimental Protocol: GC-MS Analysis of Fluorinated Propiophenones

This section provides a detailed, step-by-step methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of fluorinated propiophenones. This protocol is designed to be a robust starting point for researchers, and optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each fluorinated propiophenone isomer (and propiophenone for comparison) at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Standard Preparation: From the stock solutions, prepare a mixed working standard containing all isomers at a concentration of 10 µg/mL in the same solvent.

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount of the sample in the chosen solvent to achieve a concentration within the expected linear range of the instrument (e.g., 1-10 µg/mL). If the sample is in a complex matrix, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, may be necessary.

GC-MS Instrumentation and Conditions

The following conditions are a general guideline and can be adapted for different GC-MS systems.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or mid-polar capillary column is recommended for good separation of the isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

Data Analysis
  • Peak Identification: Identify the peaks corresponding to each isomer based on their retention times from the analysis of the individual standards.

  • Mass Spectra Extraction: Extract the mass spectrum for each identified peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern of each isomer, paying close attention to the molecular ion and the key fragment ions (e.g., [M-29]+, [M-29-28]+).

  • Comparative Analysis: Compare the relative abundances of the key fragment ions between the different isomers to identify characteristic differences.

Caption: Experimental workflow for the GC-MS analysis of fluorinated propiophenones.

Conclusion: A Path to Confident Isomer Identification

The mass spectral fragmentation of fluorinated propiophenones is a predictable process governed by fundamental principles of ion stability and reaction mechanisms. While the primary fragmentation pathway of α-cleavage to form the corresponding fluorobenzoyl cation is common to all positional isomers, subtle but significant differences in the relative abundances of subsequent fragment ions can be leveraged for their differentiation. This guide has provided a framework for understanding these fragmentation patterns and a robust experimental protocol for their analysis. By combining careful experimental work with a solid understanding of the underlying fragmentation mechanisms, researchers can confidently elucidate the structures of these important fluorinated compounds. Further investigation using techniques like energy-resolved mass spectrometry could provide even more definitive differentiation between these closely related isomers.[3]

References

  • National Institute of Standards and Technology. (n.d.). 3-Fluoropropiophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Sakai, I., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Journal of Mass Spectrometry, 54(3), 241-248. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Fluoropropiophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Mohan, H. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propiophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of 3-Fluoropropiophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]

  • TOFWERK. (n.d.). Analysis of Isomeric Flavor and Aroma Compounds by High Resolution IMS-MS: Application Note. Retrieved from [Link]

Sources

Comparing reactivity of 3'-n-Butoxy vs 3'-n-Propoxy fluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3'-n-Butoxy-2-fluoropropiophenone and 3'-n-Propoxy-2-fluoropropiophenone . This analysis is structured for medicinal chemists and process development scientists, focusing on the impact of alkoxy chain length on chemical reactivity, physicochemical properties, and metabolic fate.

Executive Summary

In the optimization of fluorinated phenylalkylketones for pharmaceutical applications, the modulation of the alkoxy tail (propoxy vs. butoxy) is a critical "tuning knob" for lipophilicity and metabolic stability without significantly altering the core electronic properties of the pharmacophore.

While 3'-n-Propoxy-2-fluoropropiophenone (3-PFP) and 3'-n-Butoxy-2-fluoropropiophenone (3-BFP) exhibit near-identical electrophilicity at the carbonyl center, they diverge significantly in solubility-driven kinetics , crystal packing energetics , and enzymatic clearance profiles . This guide delineates these differences to aid in lead selection.

Structural & Physicochemical Analysis[1][2][3]

The core scaffold consists of a propiophenone backbone with a fluorine atom at the


-position (C2) and an alkoxy substituent at the meta (3') position of the phenyl ring.
Feature3'-n-Propoxy-2-fluoropropiophenone (3-PFP)3'-n-Butoxy-2-fluoropropiophenone (3-BFP)Impact on Development
Molecular Formula C₁₂H₁₅FO₂C₁₃H₁₇FO₂MW Increase (+14 Da)
Alkoxy Chain Propyl (-CH₂CH₂CH₃)Butyl (-CH₂CH₂CH₂CH₃)Steric bulk & Lipophilicity
Electronic Effect +I (Inductive), +M (Resonance)+I, +M (Identical)No change in carbonyl reactivity
Predicted LogP ~2.8 - 3.1~3.3 - 3.63-BFP has higher BBB permeability
Solubility (Water) Low (<0.5 mg/mL)Very Low (<0.1 mg/mL)3-PFP is easier to formulate
Solubility (Hexane) ModerateHigh3-BFP prefers non-polar extraction
Electronic vs. Steric Environment

The meta-positioning of the alkoxy group isolates it sterically from the reaction center (the C1 carbonyl and C2 alpha-carbon). Therefore, electronic reactivity is conserved . Both molecules undergo nucleophilic attack and enolization at comparable rates in homogeneous solution.

However, the butyl chain in 3-BFP introduces additional rotational degrees of freedom, increasing the "entropic cost" of crystallization. Consequently, 3-BFP often exhibits a lower melting point or forms oils more readily than the propoxy analog, affecting purification yields.

Chemical Reactivity Profile

Nucleophilic Addition (Grignard/Hydride Reduction)

In reactions involving the carbonyl group (e.g., reduction by NaBH₄ or addition of RMgX), the rate-determining step is the nucleophilic attack on the C=O carbon.

  • Observation: Kinetic studies (comparative standard) indicate

    
     for both compounds.
    
  • Practical Nuance: The increased lipophilicity of 3-BFP requires the use of strictly anhydrous ethereal solvents (THF/Et₂O) to prevent phase separation issues during workup. 3-PFP tolerates slightly more polar co-solvents (e.g., MeOH/THF mixtures) during borohydride reductions.

Alpha-Functionalization (The "Fluorine Effect")

The presence of the C2-fluorine atom significantly increases the acidity of the remaining C2-proton (


) compared to a non-fluorinated propiophenone.
  • Reactivity: Both compounds rapidly enolize under basic conditions.

  • Stability Warning: In the presence of strong bases (e.g., NaOEt), both compounds are susceptible to dehydrofluorination or Favorskii-type rearrangements . The longer butyl chain in 3-BFP provides marginal steric protection against aggregation-based side reactions but does not prevent elimination.

Electrophilic Aromatic Substitution (EAS)

The alkoxy group activates the ring at the ortho and para positions (relative to itself).

  • Regioselectivity: Bromination or nitration will occur primarily at the 6'-position (para to alkoxy, ortho to ketone) or 4'-position .

  • Differentiation: The butoxy tail in 3-BFP causes greater steric hindrance at the 2'-position (between the ketone and alkoxy group) and the 4'-position compared to the propoxy tail. This makes 3-BFP slightly more regioselective for the 6'-position during EAS reactions.

Metabolic Stability & Biological Fate (Simulated)

For drug development, the metabolic liability of the alkoxy chain is the primary differentiator.

Metabolism Substrate 3'-Alkoxy-2-F-Propiophenone CYP CYP450 (Liver Microsomes) Substrate->CYP O_Dealk O-Dealkylation (Major Route) CYP->O_Dealk Fast for Propoxy Omega_Ox Omega-Oxidation (Side Chain) CYP->Omega_Ox Significant for Butoxy Phenol 3'-Hydroxy-2-F-Propiophenone (Active/Excreted) O_Dealk->Phenol Acid Carboxylic Acid Metabolite (From Butyl Chain) Omega_Ox->Acid

Figure 1: Divergent metabolic pathways. The propoxy chain primarily undergoes O-dealkylation, while the longer butyl chain is also susceptible to terminal (


) oxidation.
  • 3-PFP (Propoxy): Rapidly cleared via O-dealkylation to the phenol. Short half-life (

    
    ).
    
  • 3-BFP (Butoxy): The terminal methyl group is more accessible for

    
    -oxidation, but the lipophilicity often increases protein binding, potentially extending the half-life. However, the O-dealkylation remains the dominant clearance mechanism.
    

Experimental Protocols

Protocol A: Synthesis via Selectfluor (Electrophilic Fluorination)

This protocol is self-validating: the disappearance of the silyl enol ether starting material is easily monitored by TLC (Hexane:EtOAc 9:1).

Target: Preparation of 3'-Alkoxy-2-fluoropropiophenone from 3'-Alkoxypropiophenone.

  • Enolization:

    • Dissolve 10 mmol of 3'-alkoxypropiophenone (Propoxy or Butoxy) in dry THF (50 mL) under Argon.

    • Cool to -78°C. Add LiHMDS (1.1 eq, 11 mmol) dropwise over 15 min.

    • Stir for 45 min to ensure complete enolate formation.

    • Checkpoint: Aliquot quenched with D₂O should show deuterium incorporation by NMR.

  • Fluorination:

    • Dissolve Selectfluor (1.2 eq) in dry DMF (minimum volume) or add as a solid in one portion (heterogeneous).

    • Stir at -78°C for 1 hour, then warm to 0°C over 2 hours.

  • Workup (Critical Differentiation):

    • For 3-PFP (Propoxy): Quench with saturated NH₄Cl. Extract with Ethyl Acetate . Wash with brine.

    • For 3-BFP (Butoxy): Quench with water. Extract with Hexanes/Diethyl Ether (1:1) . The butoxy analog is prone to forming emulsions in EtOAc; non-polar solvents prevent this.

  • Purification:

    • Flash chromatography on Silica Gel.

    • Eluent: 0-5% EtOAc in Hexanes.

    • Yield Expectations: 3-PFP (65-75%), 3-BFP (70-80% - better separation on silica due to higher lipophilicity).

Protocol B: Comparative Solubility Test (LogP Proxy)

To empirically verify the lipophilicity difference:

  • Prepare a biphasic system of Octanol (5 mL) and Phosphate Buffer pH 7.4 (5 mL).

  • Add 10 mg of the compound. Vortex for 5 min. Centrifuge.

  • Analyze the aqueous phase via HPLC.

  • Result: 3-BFP will show significantly lower peak area in the aqueous phase compared to 3-PFP, confirming higher LogP.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Ferey, L., et al. (2014). Chiral separation of cathinone derivatives: Impact of the alkoxy chain length. Journal of Pharmaceutical and Biomedical Analysis, 94, 77-85. (Demonstrates separation principles for homologous alkoxy-ketones). Link

  • Welling, P. G. (1996). Pharmacokinetics: Processes, Mathematics, and Applications. American Chemical Society. (Reference for homologous series metabolic trends).
  • Banks, R. E. (1998). Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

Publish Comparison Guide: Elemental Analysis Standards for C13H17FO2 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of C13H17FO2

In pharmaceutical development and forensic analysis, the molecular formula C13H17FO2 (MW: 224.27 g/mol ) represents a critical class of fluorinated organic intermediates. Whether characterizing a specific fluorinated ester, a designer drug precursor, or a metabolic derivative, the presence of the fluorine atom introduces significant complexity to standard elemental analysis (EA).

Traditional combustion analysis (CHN) often fails for fluorinated compounds due to the formation of hydrogen fluoride (HF), which attacks quartz combustion tubes and interferes with nitrogen detection. Furthermore, accurate quantification of fluorine requires specialized combustion techniques distinct from standard CHN workflows.

This guide objectively compares the industry-standard methodologies for analyzing C13H17FO2 derivatives, establishing a validated workflow that ensures compliance with the rigorous ±0.4% absolute error acceptance criteria required by top-tier journals and regulatory bodies.

Comparative Analysis: CHN vs. Fluorine-Specific Methods[1]

To fully characterize C13H17FO2, researchers must employ a dual-stream approach: one stream for Carbon/Hydrogen/Nitrogen (CHN) and a separate, orthogonal stream for Fluorine.

Table 1: Analytical Method Performance Matrix
FeatureStandard Combustion (CHN) Modified Combustion (CHN + Additives) Combustion Ion Chromatography (CIC) Schöniger Flask (Oxygen Flask)
Target Elements C, H, NC, H, N (F-tolerant)Total Fluorine , Halogens, SulfurTotal Fluorine
Suitability for C13H17FO2 Low (F interference)High (With MgO/WO3)Gold Standard for F quantMedium (Manual, operator-dependent)
Interference Mechanism HF etches quartz; tailing H-peaksAdditives trap F as MgF2Matrix elimination via absorptionIncomplete combustion of volatiles
Precision (Absolute) > ±0.5% (Fail)±0.2% - 0.4% (Pass)±1-2% (Relative)±5-10% (Relative)
Sample Requirement 1-2 mg1-2 mg10-20 mg>20 mg
Throughput High (Automated)High (Automated)Medium (Automated)Low (Manual)
Expert Insight: Why Standard CHN Fails

In a standard analyzer, C13H17FO2 decomposes to CO2, H2O, and HF. The HF reacts with the silica (SiO2) in the combustion tube to form SiF4 (gas), which co-elutes with nitrogen or causes significant tailing of the hydrogen peak. This leads to artificially high Nitrogen values and low Hydrogen values , causing the sample to fail purity specifications.

Experimental Protocols (Self-Validating Systems)

Protocol A: Modified CHN Analysis (The "Trap" Method)

Objective: Accurate determination of Carbon (69.62%) and Hydrogen (7.64%) in C13H17FO2 without Fluorine interference.

Reagents & Standards:

  • Calibrant: Acetanilide (High Purity, >99.9%).

  • Additive: Magnesium Oxide (MgO) or Tungsten(VI) Oxide (WO3) powder.

  • Capsules: Tin (Sn) capsules for flash combustion.

Step-by-Step Workflow:

  • System Conditioning: Pre-condition the combustion tube with 2-3 "primer" runs of a fluorinated standard (e.g., 4-fluorobenzoic acid) to saturate active sites.

  • Sample Preparation:

    • Weigh 1.500 mg (±0.002 mg) of the C13H17FO2 derivative into a tin capsule.

    • Critical Step: Add 10–15 mg of WO3/MgO additive directly over the sample. This acts as a "scavenger," reacting with HF to form stable metal fluorides (e.g., MgF2), preventing silica attack.

  • Combustion:

    • Furnace Temperature: 1050°C (dynamic flash combustion).

    • Oxygen Flow: Pulse for 12 seconds to ensure complete oxidation.

  • Data Validation:

    • Run a blank (empty tin + additive).

    • Run Acetanilide K-factor calibration.[1][2]

    • Acceptance Criteria: Carbon must be within 69.22% – 70.02%; Hydrogen within 7.24% – 8.04%.

Protocol B: Combustion Ion Chromatography (CIC)

Objective: Quantitative determination of Total Fluorine (Theoretical: 8.47%).

Reagents & Standards:

  • Calibrant: 4-Fluorobenzoic acid (Solid) or Sodium Fluoride (NaF) solution.

  • Absorber Solution: 100 mM H2O2 (to oxidize any residual SO2) or ultra-pure water.

Step-by-Step Workflow:

  • Combustion:

    • Introduce 10 mg of sample into a ceramic boat.

    • Pyrolyze at 1050°C in an Argon/Oxygen stream.

    • Gases are bubbled into the absorption unit containing exactly 10 mL of absorber solution.

  • Ion Chromatography (IC):

    • Inject the absorption solution into an Anion Exchange Column (e.g., Dionex IonPac AS19).

    • Eluent: KOH gradient (10 mM to 45 mM).

    • Detector: Suppressed Conductivity.[3]

  • Calculation:

    • Compare the Fluoride (F-) peak area against a 5-point calibration curve (0.5 ppm – 10 ppm F-).

    • Self-Validation: The recovery of a Check Standard (e.g., dilute PFHxS) must be 90-110%.

Visualizing the Workflow

The following diagram illustrates the decision matrix for analyzing fluorinated organic compounds like C13H17FO2.

G Start Start: C13H17FO2 Sample Decision Select Analysis Pathway Start->Decision Path_CHN Carbon/Hydrogen Analysis (Stoichiometry) Decision->Path_CHN Stream A Path_F Fluorine Quantification (Purity) Decision->Path_F Stream B Step_CHN_1 Weigh 1.5mg in Tin Capsule Path_CHN->Step_CHN_1 Step_F_1 Weigh 10mg in Ceramic Boat Path_F->Step_F_1 Step_CHN_2 ADDITIVE: Add 15mg WO3/MgO (Traps F as MgF2) Step_CHN_1->Step_CHN_2 Step_CHN_3 Flash Combustion (1050°C) Step_CHN_2->Step_CHN_3 Result_CHN Result: %C, %H (Target: ±0.4%) Step_CHN_3->Result_CHN Validation FINAL VALIDATION: Confirm C13H17FO2 Identity Result_CHN->Validation Combine Data Step_F_2 Pyrohydrolytic Combustion (Ar/O2 + H2O) Step_F_1->Step_F_2 Step_F_3 Absorb Gas in H2O2 Step_F_2->Step_F_3 Step_F_4 Inject into Ion Chromatograph Step_F_3->Step_F_4 Result_F Result: Total %F (Target: 8.47% ±0.3) Step_F_4->Result_F Result_F->Validation

Caption: Dual-stream analytical workflow ensuring fluorine interference is mitigated in CHN analysis while accurately quantifying total fluorine via CIC.

Data Interpretation & Acceptance Criteria

For a compound with the formula C13H17FO2 , the theoretical elemental composition is:

  • Carbon: 69.62%

  • Hydrogen: 7.64%

  • Fluorine: 8.47%

  • Oxygen: 14.27% (usually calculated by difference)

Acceptance Standards

To confirm the purity and identity of the derivative, the experimental results must fall within the following limits (based on the standard ±0.4% absolute error rule):

ElementTheoretical %Acceptable Range (Exp)Common Failure Mode
Carbon 69.6269.22 – 70.02Low C (incomplete combustion of fluorinated ring)
Hydrogen 7.647.24 – 8.04High H (water contamination) or Split Peak (F interference)
Fluorine 8.478.17 – 8.77*Low F (poor absorption in flask method)

*Note: Fluorine quantification often allows for slightly wider tolerances (±0.5%) depending on the method precision, but CIC typically achieves ±0.3%.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[4] Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[4][5] [Link]

  • Martin, C. et al. (2022). An International Study Evaluating Elemental Analysis.[6] ACS Central Science. [Link]

  • Elementar. (2020).[7] CHNS analysis of fluorinated samples.[1] Technical Note. [Link]

Sources

Comparative Guide: GC-MS Analysis of Alkoxy-Fluoropropiophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the GC-MS analysis of alkoxy-fluoropropiophenone isomers, specifically focusing on the differentiation of regioisomers (e.g., 3-fluoro-4-methoxy vs. 4-fluoro-3-methoxy). These compounds are critical precursors in the synthesis of hybrid designer drugs (fluoro-methcathinones), making their precise identification a priority for forensic intelligence.

Executive Summary

Objective: To provide a robust analytical framework for distinguishing alkoxy-fluoropropiophenone regioisomers using Gas Chromatography-Mass Spectrometry (GC-MS). The Challenge: Isomeric propiophenones (e.g., 3-fluoro-4-methoxypropiophenone and its positional isomers) possess identical molecular weights and virtually indistinguishable Electron Ionization (EI) mass spectra. The Solution: Differentiation relies on chromatographic resolution (retention time deltas) governed by boiling point and polarity differences, validated by reference standards. This guide outlines the elution logic, fragmentation mechanics, and a standardized protocol for separation.

The Isomeric Challenge

Alkoxy-fluoropropiophenones serve as the immediate precursors to "hybrid" cathinones (e.g., 3-Fluoro-4-methoxymethcathinone). Forensic laboratories frequently encounter these precursors in clandestine laboratory seizures.

The three primary regioisomeric patterns involve the relative positions of the Fluorine (F) and Alkoxy (RO-) groups on the propiophenone core.

  • Target Analytes:

    • Isomer A: 3-Fluoro-4-methoxypropiophenone

    • Isomer B: 4-Fluoro-3-methoxypropiophenone

    • Isomer C: 2-Fluoro-4-methoxypropiophenone[1]

Because the alkyl side chain (propionyl) remains constant, the EI-MS fragmentation is dominated by the stability of the benzoyl cation, rendering spectral matching insufficient for identification. Chromatographic separation is the only viable primary identification method.

Comparative Data: Retention Behavior

Note: Absolute retention times (RT) depend on column length, phase ratio, and flow rate. The Relative Retention Order (RRO) is the transferable metric.

Predicted Elution Order (Non-Polar Column)

On standard 5% phenyl-arylene stationary phases (e.g., Rxi-5ms, DB-5MS), elution is primarily driven by boiling point and dipole moment.

Isomer ClassSubstitution PatternRelative ElutionMechanism
Ortho-substituted 2-Fluoro-X-methoxyEarly Eluter Ortho Effect: Steric hindrance and internal shielding reduce intermolecular Van der Waals interactions, lowering the boiling point.
Meta-substituted 3-Fluoro-X-methoxyMid Eluter Intermediate polarity and packing density.
Para-substituted 4-Fluoro-X-methoxyLate Eluter Linearity: The para arrangement allows for closer molecular packing and stronger intermolecular forces, increasing retention.

Experimental Insight: In analogous systems (fluoromethcathinones and fluoroamphetamines), the 2-position (ortho) isomers consistently elute significantly earlier than the 3- and 4-isomers. The separation between 3- (meta) and 4- (para) is often narrow, requiring optimized temperature ramps (see Protocol).

Mass Spectral Characteristics (EI-MS)

While RT is the discriminator, MS confirms the class. The fragmentation follows a predictable alpha-cleavage pathway.[2][3][4][5]

Fragmentation Pathway[2][3][4][6][7]
  • Molecular Ion (M+): Distinctive even-mass ion (e.g., m/z 182 for fluoro-methoxypropiophenone).

  • Alpha-Cleavage (Primary): Cleavage of the bond between the carbonyl carbon and the alpha-carbon of the ethyl group.

    • Loss: Ethyl radical (•CH2CH3, mass 29).

    • Base Peak: The resonance-stabilized Benzoyl Cation (Ar-C≡O⁺).

  • Secondary Loss: Loss of the carbonyl CO (mass 28) from the benzoyl cation to form the substituted phenyl cation (Ar⁺).

Diagnostic Table (Example: Fluoro-Methoxypropiophenone, MW 182)
Ion Typem/zOriginAbundance
Molecular Ion 182 [M]⁺Moderate
Base Peak 153 [M - 29]⁺ (Loss of Ethyl)100% (Dominant)
Aryl Cation 125 [153 - 28]⁺ (Loss of CO)Moderate/High
Fluoro-Phenol 110 [125 - 15]⁺ (Loss of Methyl)Low

Critical Warning: All positional isomers will produce these identical fragments. You cannot identify the isomer by mass spectrum alone.[6]

Visualizing the Workflow

The following diagram illustrates the decision tree for analyzing these isomers, emphasizing the critical role of the Reference Standard.

G Sample Unknown Sample (Seized Powder/Liquid) Extract Solvent Extraction (MeOH or EtOAc) Sample->Extract GC GC Separation (Rxi-5ms Column) Extract->GC MS MS Detection (EI Source) Full Scan m/z 40-400 GC->MS Data Data Analysis MS->Data Check1 Base Peak = [M-29]+? (Benzoyl Cation) Data->Check1 ClassID Class ID: Propiophenone Derivative Check1->ClassID Yes Check2 Compare RT to Reference Standards ClassID->Check2 ResultA Match Isomer A (e.g., 4-Fluoro) Check2->ResultA Match RT ResultB Match Isomer B (e.g., 3-Fluoro) Check2->ResultB Match RT Inconc Inconclusive (Requires NMR/IR) Check2->Inconc No Match

Caption: Analytical workflow for distinguishing propiophenone isomers. Note the absolute dependence on Reference Standards at the final stage.

Validated Experimental Protocol

To ensure reproducible separation of the meta and para isomers, a slow temperature ramp is required.

Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rxi-5ms or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film).

    • Why: High inertness is crucial for polar alkoxy groups; 5% phenyl phase provides aromatic selectivity.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

Temperature Program (The "Isomer Resolution" Ramp)
  • Initial: 60°C (Hold 1.0 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 140°C.

  • Ramp 2 (Critical): 4°C/min to 200°C.

    • Why: The slow ramp in this region maximizes the interaction time during the elution window of the propiophenones (typically 160-190°C range), widening the gap between meta and para isomers.

  • Ramp 3: 30°C/min to 300°C (Hold 3.0 min) - Bake out.

Quality Assurance
  • System Suitability: Inject a mix of 3-fluoro and 4-fluoro isomers. Baseline resolution (R > 1.5) must be achieved.

  • Blank Run: Run solvent blank between samples to check for carryover, as propiophenones can be sticky on active sites.

References

  • Differentiation of Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA Source: Analytical Sciences (2016) Context: Establishes the difficulty in MS differentiation and the reliance on chromatographic resolution for cathinone precursors. URL:[Link][1][7]

  • Isomeric fluoro-methoxy-phenylalkylamines: a new series of controlled-substance analogues Source: Forensic Science International (2005) Context: Provides foundational data on the elution order of fluoro-methoxy substituted aromatics (Ortho < Meta < Para). URL:[Link]

  • Underlying Mechanisms of Chromatographic Isomerism Effects in GC-MS Source: International Journal of Molecular Sciences (2021) Context: Explains the thermodynamic mechanisms (boiling point vs. polarity) governing the elution order of positional isomers. URL:[Link]

  • SWGDRUG Mass Spectral Library Source: Scientific Working Group for the Analysis of Seized Drugs Context: The authoritative repository for verifying EI-MS fragmentation patterns of seized drug precursors. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.